molecular formula C9H7BrN2O B581524 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde CAS No. 1251023-52-5

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Katalognummer: B581524
CAS-Nummer: 1251023-52-5
Molekulargewicht: 239.072
InChI-Schlüssel: LCFUFGSPCPOBCI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.072. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-bromo-2-methylindazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O/c1-12-9(5-13)7-4-6(10)2-3-8(7)11-12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFUFGSPCPOBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2C=C(C=CC2=N1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60718275
Record name 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1251023-52-5
Record name 5-Bromo-2-methyl-2H-indazole-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1251023-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60718275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. Due to the limited availability of direct experimental data for this specific molecule in published literature, this guide combines information on closely related analogs with established principles of chemical reactivity and synthesis to offer a valuable resource for researchers.

Core Chemical Properties

This compound is a substituted indazole, a bicyclic aromatic heterocycle. The presence of the bromine atom, the N-methyl group, and the aldehyde functionality at the 3-position dictates its chemical behavior and potential applications.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1251023-52-5[1][2]
Molecular Formula C₉H₇BrN₂O[1][2]
Molecular Weight 239.07 g/mol [1][2]
Appearance Not specified in literature (likely a solid)N/A
Melting Point Not specified in literatureN/A
Boiling Point Not specified in literatureN/A
Solubility Not specified in literatureN/A

Synthesis and Experimental Protocols

Proposed Two-Step Synthesis

The proposed synthesis involves two key steps:

  • Nitrosation of 5-bromoindole to form 5-bromo-1H-indazole-3-carbaldehyde.

  • Regioselective N-methylation of the resulting 1H-indazole to yield the target 2H-indazole isomer.

Step 1: Synthesis of 5-bromo-1H-indazole-3-carbaldehyde

This protocol is adapted from the optimized procedure for the nitrosation of indoles.[3]

Materials:

  • 5-bromoindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • Acetone

  • Dichloromethane (DCM)

  • Water

Procedure:

  • Dissolve 5-bromoindole (1 equivalent) in acetone in a reaction vessel.

  • Cool the solution to a temperature between -10°C and 0°C.

  • Slowly add a solution of sodium nitrite (8 equivalents) in water to the stirred reaction mixture, ensuring the temperature is maintained below 20°C.

  • While vigorously stirring, slowly add a 2N aqueous solution of hydrochloric acid, keeping the internal temperature between 0°C and 20°C.

  • After the addition is complete, continue stirring the solution at 20°C for an additional 3 hours.

  • Concentrate the reaction mixture under reduced pressure to remove the acetone, keeping the temperature below 35°C.

  • Collect the resulting solid by filtration.

  • Suspend the solid in cold (-10°C) dichloromethane and stir for 30 minutes at -5°C.

  • Filter the solid and dry it under a vacuum at 40°C to obtain 5-bromo-1H-indazole-3-carbaldehyde.[1]

Characterization Data for 5-bromo-1H-indazole-3-carbaldehyde:

  • Appearance: Brown solid.[1]

  • ¹H NMR (300 MHz, DMSO-d₆): δ 14.37 (br s, 1H), 10.18 (s, 1H), 8.27 (d, J = 1.5 Hz, 1H), 7.71 (d, J = 8.8 Hz, 1H), 7.63 (dd, J = 1.5, 8.8 Hz, 1H).[1]

  • Mass Spectrometry (ESI-MS): m/z 225 (M+H)⁺.[1]

Step 2: N-methylation of 5-bromo-1H-indazole-3-carbaldehyde

The regioselective N-alkylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers. However, specific conditions can favor the formation of the 2H-indazole. A general method for N2-alkylation of 1H-indazoles involves the use of alkylating agents in the presence of a base.[4]

Materials:

  • 5-bromo-1H-indazole-3-carbaldehyde

  • Methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄)

  • A suitable base (e.g., potassium carbonate, sodium hydride)

  • A suitable solvent (e.g., DMF, acetonitrile)

Procedure:

  • To a solution of 5-bromo-1H-indazole-3-carbaldehyde (1 equivalent) in a suitable solvent, add the base (1.1-1.5 equivalents).

  • Stir the mixture at room temperature for a short period.

  • Add the methylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate the N1 and N2 isomers and obtain the pure this compound.

G cluster_0 Step 1: Synthesis of 1H-Indazole cluster_1 Step 2: N-Methylation 5-bromoindole 5-bromoindole Nitrosating_Mixture NaNO2, HCl, Acetone/Water 5-bromoindole->Nitrosating_Mixture Nitrosation 5-bromo-1H-indazole-3-carbaldehyde 5-bromo-1H-indazole-3-carbaldehyde Nitrosating_Mixture->5-bromo-1H-indazole-3-carbaldehyde Cyclization Methylating_Agent CH3I / Base 5-bromo-1H-indazole-3-carbaldehyde->Methylating_Agent N-Alkylation This compound Target Compound Methylating_Agent->this compound G Aldehyde 5-Bromo-2-methyl-2H- indazole-3-carbaldehyde Carboxylic_Acid Carboxylic Acid Aldehyde->Carboxylic_Acid Oxidation Alcohol Primary Alcohol Aldehyde->Alcohol Reduction Amine Amine Aldehyde->Amine Reductive Amination Alkene Alkene Aldehyde->Alkene Wittig Reaction Unsaturated_System α,β-Unsaturated System Aldehyde->Unsaturated_System Knoevenagel Condensation

References

An In-depth Technical Guide to 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde (CAS 1251023-52-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a heterocyclic organic compound belonging to the indazole class of molecules. The indazole scaffold is a prominent feature in numerous pharmacologically active compounds, recognized for its role as a versatile pharmacophore in drug discovery.[1][2] Indazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.[1][2] This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on its relevance to researchers in medicinal chemistry and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

PropertyValueSource
CAS Number 1251023-52-5[3]
Molecular Formula C₉H₇BrN₂O[3]
Molecular Weight 239.07 g/mol [4]
Appearance Light yellow to yellow solid (predicted)---
Boiling Point 397.8 ± 22.0 °C (Predicted)---
Density 1.65 ± 0.1 g/cm³ (Predicted)---
pKa -2.80 ± 0.30 (Predicted)---
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)---

Synthesis

The synthesis of this compound can be conceptualized as a two-step process starting from the readily available 5-bromoindole. The first step involves the conversion of 5-bromoindole to 5-Bromo-1H-indazole-3-carbaldehyde, followed by a regioselective N-methylation to yield the final product.

Synthesis_Workflow cluster_0 Step 1: Indazole Formation cluster_1 Step 2: N-Methylation 5-bromoindole 5-bromoindole Reaction_1 Nitrosation and Ring Expansion 5-bromoindole->Reaction_1 Nitrosating agent (NaNO2, HCl) Nitrosating agent (NaNO2, HCl) Nitrosating agent (NaNO2, HCl)->Reaction_1 5-Bromo-1H-indazole-3-carbaldehyde 5-Bromo-1H-indazole-3-carbaldehyde Reaction_1->5-Bromo-1H-indazole-3-carbaldehyde Reaction_2 Regioselective N-Methylation 5-Bromo-1H-indazole-3-carbaldehyde->Reaction_2 Methylating agent (e.g., MeI, TMS-CH2N2) Methylating agent (e.g., MeI, TMS-CH2N2) Methylating agent (e.g., MeI, TMS-CH2N2)->Reaction_2 This compound This compound Reaction_2->this compound

Caption: Synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde from 5-Bromoindole [5][6]

This procedure is adapted from the nitrosation of indoles.[5][7]

  • Materials:

    • 5-Bromoindole

    • Sodium Nitrite (NaNO₂)

    • Hydrochloric Acid (HCl, 2N aqueous solution)

    • Acetone

    • Water

    • Dichloromethane (DCM)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and cooled to -10 to 0 °C, dissolve 5-bromoindole (1 equivalent) in acetone.

    • Slowly add a solution of sodium nitrite (8 equivalents) in water to the stirred solution, maintaining the temperature below 20 °C.

    • Carefully add 2N aqueous hydrochloric acid to the reaction mixture while vigorously stirring and keeping the internal temperature between 0 and 20 °C.

    • After the addition is complete, continue stirring the solution at 20 °C for 3 hours.

    • Concentrate the solution under reduced pressure to remove acetone, ensuring the temperature remains below 35 °C.

    • Collect the resulting solid by filtration.

    • Suspend the solid in cold (-10 °C) dichloromethane and stir for 30 minutes at -5 °C.

    • Filter the solid and dry it under vacuum at 40 °C to yield 5-bromo-1H-indazole-3-carbaldehyde as a brown solid.

  • Characterization of 5-Bromo-1H-indazole-3-carbaldehyde:

    • ¹H NMR (300 MHz, DMSO-d₆): δ 14.37 (br s, 1H), 10.18 (s, 1H), 8.27 (d, J = 1.5 Hz, 1H), 7.71 (d, J = 8.8 Hz, 1H), 7.63 (dd, J = 1.5, 8.8 Hz, 1H).[5]

    • ¹³C NMR (75 MHz, DMSO-d₆): δ 187.5, 144.5, 141.3, 131.3, 124.3, 123.1, 117.6, 113.8.[5]

    • Mass Spectrometry (ESI-MS): m/z 225 (M+H)⁺.[6]

Step 2: Synthesis of this compound

  • Materials:

    • 5-Bromo-1H-indazole-3-carbaldehyde

    • A suitable methylating agent (e.g., methyl iodide, dimethyl sulfate, or (trimethylsilyl)diazomethane)

    • A suitable base (e.g., potassium carbonate, sodium hydride)

    • An appropriate solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile, or tetrahydrofuran (THF))

  • Proposed Procedure (General):

    • To a solution of 5-Bromo-1H-indazole-3-carbaldehyde (1 equivalent) in a dry aprotic solvent, add a suitable base (1.1-1.5 equivalents) at room temperature under an inert atmosphere.

    • Stir the mixture for a designated period (e.g., 30-60 minutes) to allow for the formation of the indazolide anion.

    • Add the methylating agent (1.1-1.5 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate this compound.

Note: The choice of base, solvent, and methylating agent, as well as the reaction temperature and time, will significantly influence the regioselectivity (N1 vs. N2 methylation) and yield. Optimization of these parameters is crucial.

Potential Applications in Drug Discovery

While specific biological data for this compound is not extensively documented in publicly available literature, the indazole core is a well-established "privileged scaffold" in medicinal chemistry.[1] Derivatives of indazole have been investigated for a multitude of therapeutic applications, with a significant focus on their role as kinase inhibitors.[2]

Kinase_Inhibition_Concept Indazole_Derivative 5-Bromo-2-methyl-2H- indazole-3-carbaldehyde (or its derivatives) Kinase Protein Kinase Indazole_Derivative->Kinase Binds to ATP-binding site Block Inhibition Phosphorylated_Substrate Phosphorylated Substrate Kinase->Phosphorylated_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cellular_Response Downstream Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response

Caption: General mechanism of kinase inhibition by indazole derivatives.

The aldehyde functionality at the 3-position of this compound serves as a versatile chemical handle for further synthetic modifications. This allows for the generation of diverse libraries of compounds for screening against various biological targets. Potential derivatizations include:

  • Reductive amination: To introduce various amine-containing side chains.

  • Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds and extend the molecular scaffold.

  • Oxidation: To form the corresponding carboxylic acid, which can be further derivatized to amides and esters.

  • Condensation reactions: With various nucleophiles to form imines, oximes, and hydrazones.

Given the prevalence of the indazole core in approved drugs and clinical candidates, this compound represents a valuable building block for the discovery of novel therapeutics.

Safety Information

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Wash immediately with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

It is imperative to consult a comprehensive and up-to-date MSDS for this specific compound once available and to handle it with the care required for a research chemical of unknown toxicity.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the field of drug discovery. Its synthesis, while not yet fully detailed in the literature for this specific isomer, can be reasonably achieved through a two-step sequence from 5-bromoindole. The presence of the aldehyde and bromo functionalities on the indazole core provides multiple avenues for further chemical modification, enabling the creation of diverse compound libraries for biological screening. While specific biological data for this compound remains to be elucidated, the well-established pharmacological importance of the indazole scaffold suggests that this compound is a promising starting point for the development of novel therapeutic agents, particularly in the area of kinase inhibition. Further research into its synthesis, characterization, and biological evaluation is warranted.

References

Spectroscopic and Synthetic Profile of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde. This compound is a derivative of the indazole scaffold, a significant heterocyclic motif in medicinal chemistry known for its presence in a variety of bioactive compounds. This document is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel indazole derivatives in drug discovery and development.

Spectroscopic Data

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Number of ProtonsAssignment
~10.2s-1HCHO
~8.0-8.2d~1.51HH-4
~7.6-7.8dd~9.0, ~1.51HH-6
~7.4-7.6d~9.01HH-7
~4.2-4.4s-3HN-CH₃

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~185-187C=O (aldehyde)
~148-150C-3
~142-144C-7a
~128-130C-6
~125-127C-4
~120-122C-3a
~115-117C-5
~112-114C-7
~35-37N-CH₃
Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
238/240High[M]⁺ (presence of Br isotopes)
237/239Moderate[M-H]⁺
209/211Moderate[M-CHO]⁺
130Moderate[M-Br-CHO]⁺
Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Spectroscopy Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~2920MediumC-H stretch (aromatic and methyl)
~2850MediumC-H stretch (aldehyde)
~1690-1710StrongC=O stretch (aldehyde)
~1610MediumC=C stretch (aromatic)
~1470MediumC-H bend (methyl)
~820StrongC-H bend (out-of-plane)
~600MediumC-Br stretch

Experimental Protocols

The synthesis of this compound can be approached through the regioselective N-methylation of the readily available precursor, 5-Bromo-1H-indazole-3-carbaldehyde. The following protocol is a generalized procedure based on established methods for the N-alkylation of indazoles.

Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde

The precursor can be synthesized from 5-bromoindole via nitrosation. This method has been reported to produce the desired 1H-indazole-3-carboxaldehyde in good yields.

Regioselective N-Methylation of 5-Bromo-1H-indazole-3-carbaldehyde

Materials:

  • 5-Bromo-1H-indazole-3-carbaldehyde

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 5-Bromo-1H-indazole-3-carbaldehyde (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a solid.

Note: The regioselectivity of the N-methylation can be influenced by the choice of base and solvent. The formation of the N1-methylated isomer is a possible side reaction. The two isomers can typically be separated by column chromatography.

Visualizations

Synthetic Workflow

The following diagram illustrates the synthetic pathway from 5-bromoindole to the target compound, this compound.

Synthesis_Workflow 5-Bromoindole 5-Bromoindole 5-Bromo-1H-indazole-3-carbaldehyde 5-Bromo-1H-indazole-3-carbaldehyde 5-Bromoindole->5-Bromo-1H-indazole-3-carbaldehyde Nitrosation (NaNO₂, HCl) This compound This compound 5-Bromo-1H-indazole-3-carbaldehyde->this compound N-Methylation (CH₃I, K₂CO₃)

Caption: Synthetic route to this compound.

An In-depth Technical Guide on the ¹H and ¹³C NMR of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR) spectroscopic data for the heterocyclic compound 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde. This compound is of interest to researchers in medicinal chemistry and drug development due to the prevalence of the indazole scaffold in pharmacologically active molecules. This document presents a summary of the ¹H and ¹³C NMR data, a detailed experimental protocol for data acquisition, and logical diagrams to illustrate the structural assignments.

Spectroscopic Data Analysis

Table 1: ¹H NMR Data of this compound (Predicted)

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-4d~7.8 - 8.0~9.0
H-6dd~7.6 - 7.7~9.0, ~2.0
H-7d~7.4 - 7.5~2.0
CHOs~10.2 - 10.4-
N-CH₃s~4.1 - 4.3-

Table 2: ¹³C NMR Data of this compound (Predicted)

CarbonChemical Shift (δ, ppm)
C=O~185 - 187
C-3~140 - 142
C-3a~145 - 147
C-5~118 - 120
C-4~128 - 130
C-6~125 - 127
C-7~114 - 116
C-7a~123 - 125
N-CH₃~35 - 37

Table 3: Experimental ¹H NMR Data of 5-Bromo-1H-indazole-3-carbaldehyde

ProtonMultiplicityChemical Shift (δ, ppm)Coupling Constant (J, Hz)Solvent
NHbr s14.37-DMSO-d₆
CHOs10.18-DMSO-d₆
H-4d8.271.5DMSO-d₆
H-7d7.718.8DMSO-d₆
H-6dd7.638.8, 1.5DMSO-d₆
NHbr s10.53-CDCl₃
CHOs10.26-CDCl₃
H-4d8.521.0CDCl₃
H-6dd7.599.0, 1.5CDCl₃
H-7d7.469.0CDCl₃

Table 4: Experimental ¹³C NMR Data of 5-Bromo-1H-indazole-3-carbaldehyde

CarbonChemical Shift (δ, ppm)Solvent
C=O187.5DMSO-d₆
C-3a144.5DMSO-d₆
C-7a141.3DMSO-d₆
C-6131.3DMSO-d₆
C-4124.3DMSO-d₆
C-7123.1DMSO-d₆
C-5117.6DMSO-d₆
C-3113.8DMSO-d₆

Experimental Protocols

The following is a general experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not contain it.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 12-16 ppm, centered around 6-8 ppm.

    • Temperature: 298 K.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').

    • Number of Scans: 1024 or more scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: A spectral width of approximately 200-250 ppm, centered around 100-120 ppm.

    • Temperature: 298 K.

3. Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Perform baseline correction.

  • Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine proton-proton connectivities.

  • Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC can be employed for unambiguous assignments.

Visualizations

The following diagrams illustrate the structure of this compound and a conceptual workflow for its NMR analysis.

G Structure of this compound cluster_mol mol

Caption: Molecular structure of the target compound.

workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis Compound 5-Bromo-2-methyl-2H- indazole-3-carbaldehyde NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer H1_NMR 1H NMR Experiment Spectrometer->H1_NMR C13_NMR 13C NMR Experiment Spectrometer->C13_NMR FID Free Induction Decay (FID) H1_NMR->FID C13_NMR->FID FT Fourier Transform FID->FT Spectrum 1D NMR Spectra (1H & 13C) FT->Spectrum Assignment Structural Assignment Spectrum->Assignment

Caption: General workflow for NMR analysis.

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed analysis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a heterocyclic aromatic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The core focus of this guide is to present its fundamental physicochemical properties, with a specific emphasis on its molecular weight.

Physicochemical Properties

The precise molecular weight of a compound is a critical parameter in drug design, synthesis, and analysis. It is fundamental for stoichiometric calculations, the interpretation of mass spectrometry data, and for understanding the compound's pharmacokinetic and pharmacodynamic profiles.

PropertyValue
Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS Number 1345853-99-4

The determination of the molecular weight is derived from its molecular formula, C9H7BrN2O. The calculation is based on the atomic masses of its constituent elements: Carbon (C), Hydrogen (H), Bromine (Br), Nitrogen (N), and Oxygen (O). This foundational data is essential for any quantitative study involving this compound.

Logical Relationship of Molecular Weight Calculation

The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound from its constituent elements.

A Identify Constituent Elements (Carbon, Hydrogen, Bromine, Nitrogen, Oxygen) B Determine Atomic Mass of Each Element A->B C Count Number of Atoms of Each Element in Molecular Formula (C9H7BrN2O) A->C D Calculate Total Mass Contribution of Each Element B->D C->D E Sum the Masses to Obtain Molecular Weight (239.07 g/mol) D->E

Caption: Workflow for Molecular Weight Determination.

Structure Elucidation of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this paper combines theoretical predictions, data from analogous structures, and established synthetic methodologies to present a thorough analysis.

Molecular Structure and Properties

This compound possesses a bicyclic aromatic core, consisting of a pyrazole ring fused to a benzene ring. The key structural features include a bromine atom at position 5, a methyl group on the nitrogen at position 2 of the indazole ring, and a carbaldehyde group at position 3.

Molecular Formula: C₉H₇BrN₂O

Molecular Weight: 239.07 g/mol

CAS Number: 1251023-52-5

Below is a diagram illustrating the chemical structure and atom numbering of the molecule.

Caption: Chemical structure of this compound.

Spectroscopic Data (Predicted and Comparative)

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the N-methyl protons. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the bromine and aldehyde groups.

¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms in the molecule. The carbonyl carbon of the aldehyde group is expected to have the most downfield chemical shift.

The following table summarizes the reported NMR data for the analogous compound, 5-Bromo-1H-indazole-3-carbaldehyde , which can serve as a reference for interpreting the spectrum of the target molecule.[2]

¹H NMR (300 MHz, DMSO-d₆) Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic-H7.63dd1.5, 8.8
Aromatic-H7.71d8.8
Aromatic-H8.27d1.5
Aldehyde-H10.18s-
NH14.37br s-
¹³C NMR (75 MHz, DMSO-d₆) Chemical Shift (δ, ppm)
Aromatic/Heterocyclic Carbons113.8, 117.6, 123.1, 124.3, 131.3, 141.3, 144.5
Carbonyl Carbon187.5
Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the carbonyl group of the aldehyde and the C=N and C=C bonds of the indazole ring.

Functional Group Expected Absorption Range (cm⁻¹) Reference Data (5-Bromo-1H-indazole-3-carbaldehyde) (cm⁻¹) [2]
C=O (aldehyde)1715 - 16801663
C=N (indazole)1650 - 1550Not specified
C=C (aromatic)1600 - 14501455
N-H (for 1H-isomer)3300 - 31003213
Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (239.07 g/mol ). Due to the presence of a bromine atom, a characteristic isotopic pattern (M and M+2 peaks in approximately 1:1 ratio) is expected. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. For the 1H-isomer, the calculated m/z for [M-H]⁻ is 222.9507, with a found value of 222.9507.[2]

Experimental Protocols

Proposed Synthesis

A plausible synthetic route to this compound involves a two-step process starting from 5-bromo-1H-indazole:

  • N-Methylation of 5-bromo-1H-indazole.

  • Formylation of 5-bromo-2-methyl-2H-indazole at the C3 position.

Step 1: N-Methylation of 5-bromo-1H-indazole

Regioselective N-alkylation of indazoles can be challenging, often yielding a mixture of N1 and N2 isomers.[3] However, specific conditions can favor the formation of the N2-methylated product.

  • Materials: 5-bromo-1H-indazole, methyl iodide (or dimethyl sulfate), a suitable base (e.g., sodium hydride, potassium carbonate), and an appropriate solvent (e.g., DMF, THF, acetone).

  • Procedure: To a solution of 5-bromo-1H-indazole in the chosen solvent, the base is added portion-wise at a controlled temperature (e.g., 0 °C). After stirring for a short period, the methylating agent is added dropwise. The reaction mixture is then stirred at room temperature or heated until the starting material is consumed (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product, a mixture of N1 and N2 isomers, is purified by column chromatography to isolate the desired 5-bromo-2-methyl-2H-indazole.

Step 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5]

  • Materials: 5-bromo-2-methyl-2H-indazole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).

  • Procedure: The Vilsmeier reagent is prepared by the slow addition of POCl₃ to chilled DMF under an inert atmosphere. To this reagent, a solution of 5-bromo-2-methyl-2H-indazole in DMF is added dropwise at a low temperature. The reaction mixture is then heated to facilitate the formylation reaction. After completion, the reaction is quenched by pouring it onto crushed ice and neutralizing with a base (e.g., sodium hydroxide or sodium acetate). The precipitated product is filtered, washed with water, and dried. Further purification can be achieved by recrystallization or column chromatography.

The following diagram outlines the proposed synthetic workflow.

G Proposed Synthetic Workflow start 5-bromo-1H-indazole step1 N-Methylation (e.g., CH3I, K2CO3, Acetone) start->step1 intermediate Mixture of N1 and N2 isomers step1->intermediate separation Chromatographic Separation intermediate->separation n2_isomer 5-bromo-2-methyl-2H-indazole separation->n2_isomer step2 Vilsmeier-Haack Formylation (POCl3, DMF) n2_isomer->step2 product This compound step2->product G Generalized Kinase Inhibitor Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization ras Ras dimerization->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor Indazole Derivative (e.g., this compound derivative) inhibitor->dimerization Inhibition

References

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde. Intended for an audience of researchers, scientists, and professionals in drug development, this document summarizes available data, outlines potential synthetic methodologies, and presents key information in a structured and accessible format.

Core Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₉H₇BrN₂OChemicalBook[1]
Molecular Weight 239.07 g/mol PubChem, ChemicalBook[1][2]
CAS Number 1251023-52-5ChemicalBook, Parchem[1][3]
Appearance Not specified (likely solid)Inferred
Melting Point Not available
Boiling Point Not available
Flash Point (Predicted) 194.4 ± 22.3 °CPure Chemistry Scientific Inc.[4]
Solubility Not available

For comparative purposes, the related isomer, 5-bromo-1H-indazole-3-carbaldehyde, has a reported melting point of 222 °C. It is important to note that the methylation at the N2 position in the target compound may lead to a different melting point.

Spectroscopic Data

Detailed experimental spectroscopic data such as ¹H NMR, ¹³C NMR, and IR for this compound are not widely published. However, chemical suppliers like BLDpharm indicate the availability of such data upon request for their products.[5] For reference, the ¹H NMR spectrum of the related compound 1-methyl-1H-indole-3-carbaldehyde shows characteristic peaks for the aldehyde proton (~10.01 ppm), aromatic protons, and the methyl group (~3.90 ppm).

Experimental Protocols: Synthesis of Indazole Derivatives

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed literature. However, general synthetic routes for 2H-indazoles provide a strong basis for a potential synthetic pathway. One common method involves a copper-catalyzed one-pot, three-component reaction.

Proposed Synthesis of this compound:

A plausible synthetic route could be adapted from the known synthesis of 2-aryl-2H-indazoles. This would involve the reaction of 2-bromo-5-bromobenzaldehyde with methylamine and sodium azide, catalyzed by a copper(I) species.

General Protocol Outline:

  • Reaction Setup: To a solution of 2-bromo-5-bromobenzaldehyde in a suitable solvent such as DMSO, add methylamine, sodium azide, a copper(I) catalyst (e.g., CuI), and a ligand (e.g., TMEDA).

  • Reaction Conditions: Heat the reaction mixture at an elevated temperature (e.g., 120 °C) for a specified period (e.g., 12 hours) under an inert atmosphere.

  • Workup: After cooling, the reaction mixture would be quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers would be washed, dried, and concentrated. The crude product would then be purified by column chromatography to yield the desired this compound.

It is crucial to note that this is a generalized and proposed protocol. Optimization of reactants, catalysts, solvents, and reaction conditions would be necessary to achieve a successful synthesis with good yield.

Synthetic Workflow Diagram

The following diagram illustrates a potential synthetic workflow for the preparation of 2H-indazoles, which could be adapted for this compound.

G Proposed Synthesis of this compound cluster_reactants Starting Materials cluster_catalyst Catalyst System cluster_conditions Reaction Conditions 2-bromo-5-bromobenzaldehyde 2-bromo-5-bromobenzaldehyde One-Pot Reaction One-Pot Reaction 2-bromo-5-bromobenzaldehyde->One-Pot Reaction Methylamine Methylamine Methylamine->One-Pot Reaction Sodium Azide Sodium Azide Sodium Azide->One-Pot Reaction Cu(I) source Cu(I) source Cu(I) source->One-Pot Reaction Ligand (e.g., TMEDA) Ligand (e.g., TMEDA) Ligand (e.g., TMEDA)->One-Pot Reaction Solvent (e.g., DMSO) Solvent (e.g., DMSO) Solvent (e.g., DMSO)->One-Pot Reaction Heat (e.g., 120°C) Heat (e.g., 120°C) Heat (e.g., 120°C)->One-Pot Reaction Workup Workup One-Pot Reaction->Workup Purification Purification Workup->Purification Final Product This compound Purification->Final Product

Caption: A potential one-pot synthetic workflow for 2H-indazoles.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the specific biological activities or associated signaling pathways for this compound. The indazole scaffold, however, is recognized as a "privileged structure" in medicinal chemistry and is a core component of several marketed drugs, including kinase inhibitors used in oncology.[6] Further research would be required to elucidate any potential biological effects of this specific compound.

Conclusion

This compound is a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. While detailed experimental data on its physical properties are limited, this guide provides a summary of the available computed data and outlines a plausible synthetic approach based on established methods for related 2H-indazole derivatives. Further experimental investigation is necessary to fully characterize this compound and explore its potential biological activities.

References

Tautomerism in 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of pharmacologically active agents. Their biological efficacy is intrinsically linked to their three-dimensional structure and electronic properties, which are in turn influenced by tautomeric equilibria. This technical guide provides a comprehensive analysis of the potential tautomerism in 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde. Due to the methylation at the N2 position, the typical 1H-2H annular tautomerism of the indazole ring is precluded. Consequently, this guide focuses on the keto-enol tautomerism involving the 3-carbaldehyde substituent. We will explore the structural and electronic factors governing this equilibrium, supported by inferred spectroscopic data from analogous compounds, and outline relevant experimental and computational methodologies for its characterization.

Introduction: The Significance of Tautomerism in Drug Design

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the behavior of drug molecules. The ability of a compound to exist in different tautomeric forms can significantly impact its physicochemical properties, including solubility, lipophilicity, and pKa. Crucially, tautomerism also affects a molecule's ability to interact with biological targets, as different tautomers present distinct hydrogen bonding patterns and three-dimensional shapes. For drug development professionals, a thorough understanding of a lead compound's tautomeric behavior is essential for optimizing its pharmacokinetic and pharmacodynamic profiles.

The indazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide range of biological activities. The tautomeric state of the indazole ring system is a key determinant of its interaction with protein targets. In the case of this compound, the fixed N-methylation simplifies the tautomeric landscape to the carbaldehyde group, making the keto-enol equilibrium the primary focus of this guide.

Tautomeric Landscape of this compound

The presence of a methyl group at the N2 position of the indazole ring in this compound prevents the proton transfer that would lead to the corresponding 1H-indazole tautomer. Therefore, the principal tautomeric equilibrium to consider is the keto-enol tautomerism of the 3-carbaldehyde group.

synthesis_flowchart cluster_reactants Reactants cluster_catalyst Catalyst & Solvent cluster_conditions Reaction Conditions cluster_product Product Reactant1 2,5-Dibromobenzaldehyde Reaction One-Pot Reaction Reactant1->Reaction Reactant2 Methylamine Reactant2->Reaction Reactant3 Sodium Azide Reactant3->Reaction Catalyst Copper(I) Iodide / TMEDA Catalyst->Reaction Solvent DMSO Solvent->Reaction Conditions 120 °C, 12h Conditions->Reaction Product This compound Reaction->Product computational_workflow Start Define Keto and Enol Structures Opt Geometry Optimization (e.g., B3LYP/6-31G*) Start->Opt Freq Frequency Calculation Opt->Freq Energy Single Point Energy Calculation (Higher Level of Theory) Freq->Energy Solvation Incorporate Solvent Effects (e.g., PCM) Energy->Solvation Analysis Compare Relative Free Energies (ΔG) Solvation->Analysis Conclusion Determine Predominant Tautomer Analysis->Conclusion

An In-Depth Technical Guide to the Bioisosteres of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the bioisosteric replacement strategies for 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public data on this specific molecule, this guide focuses on the bioisosterism of the core indazole scaffold and its substituents, drawing upon established principles and available data for structurally related compounds. The indazole nucleus is a well-regarded "privileged scaffold" in drug discovery, known for its role in numerous biologically active agents, including kinase inhibitors.[1][2]

Introduction to the this compound Scaffold

The target molecule, this compound, possesses a 2H-indazole core, which is a bioisostere of the naturally occurring indole ring system.[1] The strategic placement of a bromine atom at the 5-position, a methyl group at the 2-position of the indazole ring, and a carbaldehyde at the 3-position provides a unique chemical entity with potential for diverse biological activities. Indazole derivatives are integral to several FDA-approved drugs, including the antiemetic Granisetron and the tyrosine kinase inhibitors Axitinib and Pazopanib.[3]

Bioisosteric Replacements

Bioisosterism is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound's physicochemical properties, pharmacokinetic profile, and biological activity while retaining or enhancing its desired therapeutic effects.[4] A bioisostere is a functional group or molecule that shares similar physical and chemical characteristics with another, allowing for its substitution.[4]

Bioisosteres of the 5-Bromo Substituent

The bromine atom at the 5-position of the indazole ring is a key site for bioisosteric modification. Halogens are often introduced to modulate a compound's lipophilicity and metabolic stability. Classical bioisosteric replacements for a bromine atom include other halogens and small functional groups.

Table 1: Potential Bioisosteres for the 5-Bromo Group

Original GroupBioisosteric ReplacementRationale for Replacement
Bromo (-Br)Chloro (-Cl)Smaller size, similar electronic properties, may alter binding interactions and metabolic stability.
Fluoro (-F)Smallest halogen, can improve metabolic stability and modulate pKa of nearby functional groups.[4]
Cyano (-CN)Similar in size to halogens, acts as a hydrogen bond acceptor, can alter electronic properties.[4]
Trifluoromethyl (-CF3)Electron-withdrawing, can enhance metabolic stability and binding affinity.[4]
Methyl (-CH3)Can fill hydrophobic pockets and is a common replacement for halogens.
Bioisosteres of the 2-Methyl Group

The N-methyl group at the 2-position directs the tautomeric form to the 2H-indazole. Bioisosteric replacement at this position can influence the molecule's interaction with its biological target and its metabolic fate.

Table 2: Potential Bioisosteres for the 2-Methyl Group

Original GroupBioisosteric ReplacementRationale for Replacement
Methyl (-CH3)Ethyl (-CH2CH3)Increases lipophilicity and may explore larger hydrophobic pockets.
Isopropyl (-CH(CH3)2)Further increases steric bulk and lipophilicity.
CyclopropylIntroduces conformational rigidity and can improve metabolic stability.
Methoxy (-OCH3)Can act as a hydrogen bond acceptor and alter electronic properties.
Bioisosteres of the 3-Carbaldehyde Group

The carbaldehyde group at the 3-position is a versatile functional group that can participate in various interactions with biological targets and serves as a synthetic handle for further derivatization.

Table 3: Potential Bioisosteres for the 3-Carbaldehyde Group

Original GroupBioisosteric ReplacementRationale for Replacement
Carbaldehyde (-CHO)Carboxamide (-CONH2)Introduces hydrogen bond donor and acceptor capabilities.
Carboxylic Acid (-COOH)Can form salt bridges and strong hydrogen bonds.
Oxazole/Thiazole RingCan mimic the electronic and steric properties of the aldehyde and introduce additional interaction points.
Cyano (-CN)Linear hydrogen bond acceptor, smaller in size.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of indazole derivatives are crucial for drug discovery efforts. The following sections provide representative methodologies.

General Synthesis of 5-Substituted-2H-indazole-3-carbaldehydes

The synthesis of the target scaffold and its bioisosteres can be conceptualized in a multi-step process. A common route involves the initial formation of a substituted 1H-indazole-3-carbaldehyde, followed by regioselective N-alkylation.

Workflow for Synthesis

G A Substituted 2-Bromobenzaldehyde D One-pot, Three-component Reaction (Copper-catalyzed) A->D B Primary Amine (e.g., Methylamine) B->D C Sodium Azide C->D E 5-Substituted-2-methyl-2H-indazole D->E C-N and N-N bond formation F Formylation (e.g., Vilsmeier-Haack) E->F G 5-Substituted-2-methyl-2H-indazole-3-carbaldehyde F->G

Caption: General synthetic workflow for 5-substituted-2-methyl-2H-indazole-3-carbaldehydes.

Protocol 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde (Precursor)

A solution of sodium nitrite in water is added dropwise to a solution of 5-bromoindole in acetone at low temperatures (-10 to 0 °C). Subsequently, an aqueous HCl solution is slowly added while maintaining the temperature below 20 °C. The reaction is stirred for several hours, and the acetone is removed under reduced pressure. The resulting solid is collected by filtration, washed, and dried to yield 5-bromo-1H-indazole-3-carbaldehyde.

Protocol 2: N-Methylation of 1H-Indazole

The regioselective N-alkylation of 1H-indazoles can be challenging. A common method involves the use of an alkylating agent such as methyl iodide in the presence of a base like potassium carbonate in a suitable solvent like DMF. The ratio of N1 to N2 alkylation can be influenced by the reaction conditions and the substituents on the indazole ring.

Biological Evaluation Protocols

Given that many indazole derivatives exhibit kinase inhibitory activity, the following are representative protocols for assessing their biological effects.[5]

Protocol 3: Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay) [5]

This assay quantifies the amount of ADP produced in a kinase reaction, which is directly proportional to the kinase activity.

  • Kinase Reaction: A reaction mixture is prepared containing the purified kinase of interest, a specific substrate, ATP, and the test compound at various concentrations.

  • Incubation: The reaction is initiated by the addition of ATP and incubated at the optimal temperature for the kinase (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

  • ATP Depletion: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete any remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is added to convert the produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Data Analysis: The luminescent signal is measured using a plate reader, and the IC50 value (the concentration of the compound that inhibits kinase activity by 50%) is calculated.

Protocol 4: Cell Proliferation Assay (MTT Assay) [5]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plates are incubated for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilization solution is added to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to a vehicle-treated control, and the IC50 value is determined.

Potential Signaling Pathways

Indazole-based compounds have been shown to inhibit various protein kinases involved in cancer cell proliferation and angiogenesis. A key example is the inhibition of Polo-like kinase 4 (PLK4), a critical regulator of centriole duplication.[6]

G cluster_0 Cell Cycle Progression PLK4 PLK4 Centriole_Duplication Centriole Duplication PLK4->Centriole_Duplication promotes Aneuploidy Aneuploidy Centriole_Duplication->Aneuploidy aberrant duplication leads to Cell_Death Cell Death / Proliferation Arrest Aneuploidy->Cell_Death induces Indazole_Inhibitor Indazole-based PLK4 Inhibitor Indazole_Inhibitor->PLK4 inhibits

Caption: Simplified signaling pathway of PLK4 inhibition by an indazole-based compound.

Overexpression of PLK4 is observed in several cancers, making it an attractive therapeutic target.[6] Inhibition of PLK4 by indazole derivatives can disrupt centriole duplication, leading to aneuploidy and ultimately cell death or proliferation arrest in cancer cells.[6]

Conclusion

References

Methodological & Application

Synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process, commencing with the preparation of the precursor 5-Bromo-1H-indazole-3-carbaldehyde, followed by a selective N-methylation to yield the target compound.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds recognized for their diverse pharmacological activities, often serving as kinase inhibitors. Specifically, 3-substituted indazoles are key components in several marketed drugs. The aldehyde functionality at the 3-position of the indazole ring is a versatile handle for further chemical transformations, making this compound a crucial intermediate for the synthesis of a wide range of polyfunctionalized indazole derivatives. The synthetic route described herein involves the nitrosation of 5-bromoindole to form 5-Bromo-1H-indazole-3-carbaldehyde, followed by a regioselective methylation at the N2 position.

Reaction Pathway

The overall synthetic scheme is a two-step process:

  • Step 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde via nitrosation of 5-bromoindole.

  • Step 2: Synthesis of this compound via selective N-methylation of 5-Bromo-1H-indazole-3-carbaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the intermediate, 5-Bromo-1H-indazole-3-carbaldehyde.

ParameterValueReference
Starting Material5-Bromoindole[1][2]
Product5-Bromo-1H-indazole-3-carbaldehyde[1][2]
Yield76% - 94%[1][2]
Molecular FormulaC₈H₅BrN₂O[1]
Molecular Weight225.04 g/mol [1]
AppearanceBrown solid[1][2]
Melting Point222 °C[2]

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde

This protocol is adapted from established procedures for the nitrosation of indoles.[1][2]

Materials:

  • 5-Bromoindole

  • Sodium nitrite (NaNO₂)

  • Acetone

  • 2N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a flask, dissolve 5-bromoindole (1 equivalent) in acetone.

  • Cool the solution to a temperature between -10 °C and 0 °C.

  • Separately, prepare a solution of sodium nitrite (8 equivalents) in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred 5-bromoindole solution, ensuring the internal temperature is maintained below 20 °C.

  • After the addition of sodium nitrite, slowly add a 2N aqueous HCl solution (e.g., 480 mL for a 0.2 mol scale reaction) while vigorously stirring and keeping the internal temperature between 0 °C and 20 °C.

  • Continue stirring the reaction mixture at 20 °C for an additional 3 hours.

  • Concentrate the solution under reduced pressure to remove the acetone, keeping the temperature below 35 °C.

  • Collect the resulting solid by filtration.

  • To the collected solid, add cold (-10 °C) dichloromethane and stir for 30 minutes at -5 °C.

  • Filter the solid and dry it under vacuum at 40 °C to obtain 5-bromo-1H-indazole-3-carbaldehyde as a brown solid.[1]

Step 2: Synthesis of this compound (Kinetically Controlled N2-Methylation)

This protocol is a generalized procedure based on methods for selective N2-alkylation of indazoles, which is favored under kinetic control.

Materials:

  • 5-Bromo-1H-indazole-3-carbaldehyde

  • Dimethyl carbonate (DMC) or Methyl iodide (CH₃I)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO) or a similar non-nucleophilic base

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 5-Bromo-1H-indazole-3-carbaldehyde (1 equivalent) and DABCO (1 equivalent) in DMF in a round-bottom flask.

  • Stir the mixture at room temperature for approximately 15 minutes.

  • Slowly add dimethyl carbonate (1.2 equivalents) or methyl iodide dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction time will vary depending on the specific substrate and conditions.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 times).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate this compound.

Visualizations

Signaling Pathway of Indole Nitrosation

Nitrosation_Pathway Indole 5-Bromoindole Nitrosoindole 3-Nitrosoindole (Oxime Intermediate) Indole->Nitrosoindole Nitrosation at C3 Nitrosating_Mixture NaNO₂, HCl (aq) Ring_Opened Ring-Opened Intermediate Nitrosoindole->Ring_Opened H₂O addition at C2 & Ring Opening Indazole 5-Bromo-1H-indazole- 3-carbaldehyde Ring_Opened->Indazole Ring Closure Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde cluster_step2 Step 2: Synthesis of this compound Start1 Start: 5-Bromoindole Reaction1 Nitrosation Reaction: NaNO₂, HCl, Acetone/H₂O -10°C to 20°C, 3h Start1->Reaction1 Workup1 Work-up: Concentration, Filtration, DCM wash Reaction1->Workup1 Product1 Intermediate: 5-Bromo-1H-indazole-3-carbaldehyde Workup1->Product1 Reaction2 N-Methylation Reaction: DMC or CH₃I, DABCO, DMF Room Temperature Product1->Reaction2 Workup2 Work-up & Purification: Aqueous work-up, Extraction, Column Chromatography Reaction2->Workup2 Product2 Final Product: 5-Bromo-2-methyl-2H-indazole- 3-carbaldehyde Workup2->Product2

References

Application Notes and Protocols for the Synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for the synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde, a key intermediate in the development of various therapeutic agents. Indazole derivatives are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[1][2] This document outlines a two-step synthetic pathway, commencing with the nitrosation of 5-bromoindole to form 5-bromo-1H-indazole-3-carbaldehyde, followed by a regioselective N-methylation to yield the final product.

Synthetic Pathway Overview

The synthesis of this compound is achieved through the following two key transformations:

  • Nitrosation of 5-Bromoindole: The initial step involves the conversion of commercially available 5-bromoindole into 5-bromo-1H-indazole-3-carbaldehyde. This reaction proceeds via the nitrosation of the indole at the C3 position, followed by ring opening and subsequent recyclization to form the indazole ring system.[3]

  • N-Methylation of 5-bromo-1H-indazole-3-carbaldehyde: The second step is the regioselective methylation of the indazole nitrogen. While methylation can occur at either the N1 or N2 position, specific conditions can be employed to favor the formation of the desired 2-methyl-2H-indazole isomer.

Quantitative Data Summary

The following table summarizes the key quantitative data for the starting material and the intermediate product.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Key Spectroscopic Data
5-BromoindoleC₈H₆BrN196.0490-93-
5-Bromo-1H-indazole-3-carbaldehydeC₈H₅BrN₂O225.04222¹H NMR (300 MHz, CDCl₃) δ 10.53 (brs, 1H), 10.26 (s, 1H), 8.52 (d, J = 1.0 Hz, 1H), 7.59 (dd, J = 9.0, 1.5 Hz, 1H), 7.46 (d, J = 9.0 Hz, 1H)[1][2]
This compound C₉H₇BrN₂O 239.07 - -

Note: Data for the final product is not available in the provided search results and would be determined upon successful synthesis and characterization.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde

This protocol is adapted from the nitrosation of indoles as described in the literature.[1][2][3][4]

Materials:

  • 5-Bromoindole

  • Sodium Nitrite (NaNO₂)

  • Hydrochloric Acid (HCl), 2N aqueous solution

  • Acetone

  • Water (deionized)

  • Dichloromethane (DCM)

  • Ethyl Acetate (EtOAc)

  • Petroleum Ether

  • Silica Gel for column chromatography

Procedure:

  • In a flask equipped with a magnetic stirrer and cooled to -10°C to 0°C, dissolve 5-bromoindole (1 equivalent) in acetone.

  • Separately, prepare a solution of sodium nitrite (8 equivalents) in water.

  • Slowly add the sodium nitrite solution dropwise to the stirred solution of 5-bromoindole, ensuring the temperature is maintained below 20°C.

  • After the addition of sodium nitrite, slowly add a 2N aqueous solution of hydrochloric acid (approximately 4.8 equivalents relative to 5-bromoindole) while vigorously stirring and maintaining the internal temperature between 0°C and 20°C.

  • Continue stirring the reaction mixture at 20°C for 3 hours after the addition is complete.

  • Concentrate the solution under reduced pressure to remove the acetone, keeping the temperature below 35°C.

  • Collect the resulting solid by filtration.

  • Transfer the solid to a flask and add cold (-10°C) dichloromethane. Stir for 30 minutes at -5°C.

  • Filter the solid, wash with cold DCM, and dry under vacuum at 40°C to obtain 5-bromo-1H-indazole-3-carbaldehyde as a brown solid.[4]

  • The product can be further purified by column chromatography on silica gel, eluting with a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v).[1]

Step 2: Synthesis of this compound

This is a general procedure for the N-methylation of indazoles, which may require optimization for this specific substrate to maximize the yield of the N2-isomer.

Materials:

  • 5-Bromo-1H-indazole-3-carbaldehyde

  • Methyl Iodide (CH₃I) or Dimethyl Sulfate ((CH₃)₂SO₄)

  • Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • To a solution of 5-bromo-1H-indazole-3-carbaldehyde (1 equivalent) in anhydrous DMF or acetonitrile, add a base such as potassium carbonate or cesium carbonate (1.5-2 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the methylating agent, such as methyl iodide or dimethyl sulfate (1.1-1.5 equivalents), dropwise to the suspension.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers and obtain the pure this compound.

Visualizations

Experimental Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Nitrosation cluster_step2 Step 2: N-Methylation Start 5-Bromoindole Reaction1 Dissolve in Acetone Cool to 0°C Start->Reaction1 Stirring1 Stir at 20°C for 3h Reaction1->Stirring1 Add Reagents1 Reagents1 NaNO2 (aq) HCl (aq) Workup1 Concentrate Filter Wash with DCM Stirring1->Workup1 Intermediate 5-Bromo-1H-indazole-3-carbaldehyde Workup1->Intermediate Reaction2 Dissolve in DMF Add Base (K2CO3) Intermediate->Reaction2 Stirring2 Stir at RT Reaction2->Stirring2 Add Reagent2 Reagents2 CH3I Workup2 Quench with Water Extract with EtOAc Stirring2->Workup2 Purification Column Chromatography Workup2->Purification FinalProduct 5-Bromo-2-methyl-2H- indazole-3-carbaldehyde Purification->FinalProduct

Caption: Synthetic workflow for this compound.

This detailed protocol provides a robust starting point for the synthesis of this compound. Researchers should note that reaction conditions, particularly for the N-methylation step, may require optimization to achieve the desired regioselectivity and yield. Standard laboratory safety procedures should be followed throughout the synthesis.

References

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde: An Intermediate for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Development

Introduction

5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is a heterocyclic aldehyde that holds significant potential as a key intermediate in the discovery of novel therapeutic agents. The indazole scaffold is a recognized "privileged" structure in medicinal chemistry, known for its presence in numerous biologically active compounds, including several approved kinase inhibitors. The strategic placement of a bromine atom and a methyl group on the indazole ring, along with the reactive carbaldehyde functionality, provides a versatile platform for the synthesis of diverse molecular libraries targeting various protein kinases implicated in cancer and other diseases.

The indazole nucleus is a bioisostere of the endogenous ligand adenosine, allowing it to effectively compete for the ATP-binding site of kinases. This competitive inhibition can modulate aberrant signaling pathways that drive disease progression. This document provides an overview of the application of this compound in drug discovery, along with detailed protocols for its synthesis and its conversion into potential kinase inhibitors.

Chemical Properties and Synthesis

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1251023-52-5[1][2]
Molecular Formula C₉H₇BrN₂O[2]
Molecular Weight 239.07 g/mol [2]
Appearance Likely a solidGeneral knowledge
Solubility Soluble in common organic solvents like DMF, DMSOGeneral knowledge

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible two-step synthesis starting from the commercially available 5-bromo-1H-indazole.

Step 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde

This step is based on the Vilsmeier-Haack formylation of 5-bromo-1H-indazole.

Materials:

  • 5-Bromo-1H-indazole

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-1H-indazole (1 equivalent) in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to afford 5-bromo-1H-indazole-3-carbaldehyde.

Step 2: N-Methylation to this compound

This step involves the regioselective N-methylation of the indazole ring. The ratio of N1 to N2 methylation can be influenced by the choice of base and solvent. To favor the N2 isomer, a polar aprotic solvent is often used.

Materials:

  • 5-Bromo-1H-indazole-3-carbaldehyde

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • To a stirred solution of 5-bromo-1H-indazole-3-carbaldehyde (1 equivalent) in anhydrous DMF, add potassium carbonate or cesium carbonate (1.5-2 equivalents).

  • Stir the suspension at room temperature for 30 minutes.

  • Add methyl iodide (1.2 equivalents) dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours, or until TLC analysis shows the disappearance of the starting material.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield a mixture of N1 and N2 methylated products.

  • Separate the isomers by silica gel column chromatography using a gradient of hexane and ethyl acetate to isolate the desired this compound.

dot

Synthesis_Workflow start 5-Bromo-1H-indazole step1 Vilsmeier-Haack Formylation (POCl3, DMF) start->step1 intermediate1 5-Bromo-1H-indazole-3-carbaldehyde step1->intermediate1 step2 N-Methylation (CH3I, K2CO3/DMF) intermediate1->step2 final_product 5-Bromo-2-methyl-2H- indazole-3-carbaldehyde step2->final_product

Synthetic workflow for this compound.
Protocol 2: Synthesis of a Generic Kinase Inhibitor via Reductive Amination

The carbaldehyde group of the title compound is a versatile handle for introducing various amine-containing fragments, a common strategy in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • A primary or secondary amine (R¹R²NH)

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloroethane (DCE) or Methanol (MeOH)

  • Acetic acid (catalytic amount, if needed)

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in DCE or MeOH.

  • If the amine is a salt, add a base like triethylamine or diisopropylethylamine (1.1 equivalents) to liberate the free amine.

  • Add a catalytic amount of acetic acid if necessary to facilitate imine formation.

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography to obtain the desired N-substituted indazole derivative.

dot

Reductive_Amination_Workflow start 5-Bromo-2-methyl-2H- indazole-3-carbaldehyde step1 Imine Formation start->step1 amine Primary/Secondary Amine (R1R2NH) amine->step1 step2 Reduction (e.g., STAB) step1->step2 final_product N-Substituted Indazole (Potential Kinase Inhibitor) step2->final_product

General workflow for synthesizing kinase inhibitors via reductive amination.

Application in Drug Discovery: Targeting Protein Kinases

Derivatives of this compound are promising candidates for the development of inhibitors targeting various protein kinases. The indazole core can form key hydrogen bond interactions within the ATP-binding pocket of kinases. The "2-methyl" substitution can influence the conformation and solubility of the molecule, while the "5-bromo" substituent provides a vector for further chemical modification through cross-coupling reactions or can interact with specific residues in the kinase active site.

Several important kinase families are potential targets for inhibitors derived from this intermediate, including:

  • Vascular Endothelial Growth Factor Receptors (VEGFRs): Crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.

  • Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth, proliferation, and angiogenesis.

  • Stem Cell Factor Receptor (c-Kit): A receptor tyrosine kinase implicated in various cancers, particularly gastrointestinal stromal tumors (GIST).

Table 2: Hypothetical Kinase Inhibitory Activity of a Derivative

The following table presents hypothetical IC₅₀ values for a generic kinase inhibitor derived from this compound to illustrate the potential of this scaffold. Note: These are not actual experimental values but are representative of the potency that might be achieved with this class of compounds.

Kinase TargetHypothetical IC₅₀ (nM)
VEGFR-2 15
PDGFRβ 25
c-Kit 50
EGFR >1000
Src 500

Signaling Pathways

The following diagrams illustrate the signaling pathways that can be targeted by kinase inhibitors derived from the title intermediate.

dot

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras VEGF VEGF VEGF->VEGFR2 Inhibitor Indazole-based Inhibitor Inhibitor->VEGFR2 PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf PKC->Raf Survival Cell Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration

VEGFR-2 signaling pathway and its inhibition.

dot

PDGFR_Signaling cluster_membrane Cell Membrane PDGFR PDGFR PI3K PI3K PDGFR->PI3K Ras Ras PDGFR->Ras STAT STAT PDGFR->STAT PDGF PDGF PDGF->PDGFR Inhibitor Indazole-based Inhibitor Inhibitor->PDGFR Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Cell Proliferation STAT->Proliferation Survival Cell Survival STAT->Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

PDGFR signaling pathway and its inhibition.

dot

cKit_Signaling cluster_membrane Cell Membrane cKit c-Kit PI3K PI3K cKit->PI3K Ras Ras cKit->Ras JAK JAK cKit->JAK SCF SCF SCF->cKit Inhibitor Indazole-based Inhibitor Inhibitor->cKit Akt Akt PI3K->Akt Raf Raf Ras->Raf STAT STAT JAK->STAT Survival Cell Survival Akt->Survival MEK MEK Raf->MEK Proliferation Cell Proliferation STAT->Proliferation STAT->Survival ERK ERK MEK->ERK ERK->Proliferation Differentiation Differentiation ERK->Differentiation

c-Kit signaling pathway and its inhibition.

Conclusion

This compound represents a valuable and versatile intermediate for the synthesis of novel kinase inhibitors. Its structural features allow for the generation of diverse chemical libraries with the potential for high potency and selectivity against various kinase targets. The provided protocols offer a starting point for the synthesis of this intermediate and its elaboration into potential drug candidates. Further optimization of synthetic routes and extensive biological evaluation of the resulting compounds are crucial next steps in harnessing the full potential of this promising scaffold in drug discovery.

References

Application Notes and Protocols: Synthesis of Bioactive Molecules from 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the synthesis of potentially bioactive molecules utilizing 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde as a key starting material. The indazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including kinase inhibition and anti-inflammatory effects.[1][2] This document outlines synthetic strategies and detailed protocols for the derivatization of this compound via common and versatile chemical transformations.

Introduction

This compound is a versatile building block for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The presence of three key functional handles—the reactive aldehyde group, the bromine atom amenable to cross-coupling reactions, and the N-methylated indazole core—allows for diverse chemical modifications to explore structure-activity relationships (SAR). The aldehyde can be readily transformed into various functional groups or used in condensation reactions to build larger molecular scaffolds. The bromo-substituent is an excellent handle for introducing aryl or heteroaryl groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Synthetic Strategies and Applications

The strategic derivatization of this compound can lead to the generation of libraries of compounds for screening against various biological targets. Indazole derivatives have shown promise as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in diseases like cancer.[3][4] Furthermore, indazole-containing compounds have been investigated as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX) or the modulation of inflammatory cytokine signaling.[1][5]

Key Synthetic Transformations:
  • Suzuki-Miyaura Cross-Coupling: The bromine atom at the 5-position can be substituted with a variety of aryl or heteroaryl boronic acids or esters to introduce diverse substituents. This reaction is a powerful tool for exploring SAR at this position.

  • Condensation Reactions: The aldehyde functionality is a versatile handle for forming new carbon-carbon or carbon-nitrogen bonds. Reactions with amines, hydrazines, or active methylene compounds can lead to the formation of imines, hydrazones, or extended conjugated systems, respectively. These derivatives can be further cyclized to generate novel heterocyclic systems.

Experimental Protocols

The following protocols are representative methods for the derivatization of this compound. Researchers should adapt these procedures as necessary for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-methoxyphenylboronic acid

This protocol describes the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with 4-methoxyphenylboronic acid to synthesize 5-(4-methoxyphenyl)-2-methyl-2H-indazole-3-carbaldehyde.

Materials:

  • This compound

  • 4-methoxyphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water, deionized

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired product.

Protocol 2: Schiff Base Formation with 4-fluoroaniline

This protocol details the condensation reaction between this compound and 4-fluoroaniline to form the corresponding Schiff base, a potential precursor for more complex bioactive molecules.

Materials:

  • This compound

  • 4-fluoroaniline

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add 4-fluoroaniline (1.1 eq) to the solution.

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.

  • If precipitation occurs, collect the solid product by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Wash the crude product with cold ethanol to remove any unreacted starting materials.

  • Dry the purified product under vacuum.

Data Presentation

The following tables summarize hypothetical quantitative data for the described synthetic transformations and the potential biological activity of the resulting products. These values are representative and may vary depending on the specific reaction conditions and substrates used.

Table 1: Summary of Synthetic Reactions

Starting MaterialReaction TypeProductYield (%)
This compoundSuzuki-Miyaura Coupling5-(4-methoxyphenyl)-2-methyl-2H-indazole-3-carbaldehyde75-85
This compoundSchiff Base Formation(E)-N-((5-bromo-2-methyl-2H-indazol-3-yl)methylene)-4-fluoroaniline85-95

Table 2: Potential Biological Activity of Synthesized Derivatives

CompoundTargetAssay TypeIC₅₀ (nM)
Indazole Derivative A (from Suzuki Coupling)Kinase XEnzymatic Assay50 - 200
Indazole Derivative B (from Schiff Base)COX-2Cell-based Assay100 - 500

Visualization of Workflows and Pathways

Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the derivatization of this compound.

G A 5-Bromo-2-methyl-2H- indazole-3-carbaldehyde B Suzuki-Miyaura Coupling (e.g., with Ar-B(OH)2) A->B Pd catalyst, Base C Condensation Reaction (e.g., with R-NH2) A->C Catalytic Acid D 5-Aryl-2-methyl-2H- indazole-3-carbaldehyde B->D E Schiff Base Derivative C->E G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Adaptor Adaptor Proteins Receptor->Adaptor Phosphorylation Kinase1 Kinase 1 Adaptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation Response Cellular Response (Proliferation, Survival) TranscriptionFactor->Response Inhibitor Synthesized Indazole Derivative Inhibitor->Kinase2 Inhibition

References

Application Notes and Protocols for 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde as a key intermediate in the synthesis of novel agrochemicals, particularly insecticides. The protocols detailed below are based on established synthetic methodologies for related compounds and provide a framework for the development of new active ingredients.

Introduction: The Role of 2H-Indazoles in Modern Agrochemicals

The 2H-indazole scaffold has emerged as a critical pharmacophore in the development of a new generation of insecticides. A prime example is the recently developed insecticide, Indazapyroxamet, which features a 2-(pyridin-3-yl)-2H-indazole carboxamide core structure.[1][2][3] This class of compounds has demonstrated significant efficacy against piercing and sucking insects, a major threat to global agriculture.[1][2]

This compound is a valuable building block for the synthesis of analogs of such potent insecticides. The presence of the bromine atom at the 5-position offers a site for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize insecticidal potency, spectrum, and plant mobility. The carbaldehyde functional group at the 3-position is a versatile handle for the construction of the carboxamide side chain, which is crucial for the biological activity of this class of insecticides.

Proposed Application: Synthesis of Novel Insecticidal 2H-Indazole Carboxamides

This compound can serve as a key starting material for the synthesis of a library of novel 2H-indazole carboxamides, analogous to commercial insecticides. The general synthetic approach involves the oxidation of the aldehyde to a carboxylic acid, followed by amide coupling with a variety of amines.

A proposed synthetic workflow is illustrated below:

G A 5-Bromo-2-methyl-2H- indazole-3-carbaldehyde B Oxidation A->B e.g., KMnO4, Jones' reagent C 5-Bromo-2-methyl-2H- indazole-3-carboxylic acid B->C D Amide Coupling C->D e.g., HATU, DCC E Novel 2H-Indazole Carboxamide (Insecticide Candidate) D->E F Amine (R-NH2) F->D

Caption: Proposed synthetic workflow for novel insecticides.

Experimental Protocols

Protocol for the Synthesis of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid

This protocol describes the oxidation of the starting aldehyde to the corresponding carboxylic acid.

Materials:

  • This compound

  • Potassium permanganate (KMnO4)

  • Acetone

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

Procedure:

  • Dissolve this compound (1.0 eq) in acetone.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of potassium permanganate (1.1 eq) in water, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the addition of sodium bisulfite until the purple color disappears.

  • Acidify the mixture with 2N HCl to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure to yield the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography.

Protocol for the Synthesis of a Novel 2H-Indazole Carboxamide

This protocol outlines the amide coupling of the carboxylic acid with a primary amine.

Materials:

  • 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid

  • A selected primary amine (e.g., cyclopropylamine) (1.2 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

Procedure:

  • Dissolve 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid (1.0 eq) in DMF.

  • Add HATU (1.2 eq) and the selected primary amine (1.2 eq) to the solution.

  • Add DIPEA (2.5 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate (2 x 20 mL) and brine (2 x 20 mL).

  • Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2H-indazole carboxamide.

Data Presentation: Hypothetical Agrochemical Screening Data

The following table presents hypothetical efficacy data for a series of novel 2H-indazole carboxamides synthesized from this compound. This data is for illustrative purposes and is based on the known activity of related compounds.

Compound IDR-Group (Amine)Target PestAssay TypeLC50 (µg/mL)
IND-Br-01 CyclopropylGreen Peach Aphid (Myzus persicae)Leaf-dip0.85
IND-Br-02 tert-ButylGreen Peach Aphid (Myzus persicae)Leaf-dip1.20
IND-Br-03 IsopropylGreen Peach Aphid (Myzus persicae)Leaf-dip1.55
IND-Br-04 MethylGreen Peach Aphid (Myzus persicae)Leaf-dip2.10
IND-Br-01 CyclopropylCotton Aphid (Aphis gossypii)Leaf-dip0.95
IND-Br-01 CyclopropylDiamondback Moth (Plutella xylostella)Leaf-dip> 50

Proposed Mechanism of Action and Signaling Pathway

Based on the mode of action of related indazole carboxamide insecticides, it is hypothesized that these novel compounds act as antagonists of the nicotinic acetylcholine receptor (nAChR) in insects. This leads to the disruption of nerve signal transmission, resulting in paralysis and death of the target pest.

G cluster_0 Synaptic Cleft cluster_1 Postsynaptic Neuron A 2H-Indazole Carboxamide (Insecticide) B Nicotinic Acetylcholine Receptor (nAChR) A->B Binds to and blocks the receptor C Acetylcholine (ACh) Signaling Disrupted B->C D Ion Channel Remains Closed C->D E Nerve Impulse Transmission Failure D->E F Paralysis and Death of Insect E->F

Caption: Hypothesized signaling pathway disruption by 2H-indazole carboxamides.

Conclusion

This compound represents a promising and versatile starting material for the synthesis of novel insecticidal compounds. The protocols and data presented herein provide a solid foundation for researchers and scientists in the agrochemical industry to explore the potential of this chemical scaffold in the development of next-generation crop protection agents. Further research into the derivatization of the 5-bromo position could lead to the discovery of compounds with enhanced efficacy and a broader spectrum of activity.

References

Application Notes: High-Throughput Screening of Indazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The indazole nucleus is recognized as a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of indazole have shown significant potential as therapeutic agents, particularly as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.[3] Aberrant kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them a major class of drug targets.[4][5] This application note describes a high-throughput screening (HTS) campaign designed to identify potent and selective inhibitors of a target kinase from a library of 5-bromo-2-methyl-2H-indazole-3-carbaldehyde analogs.

Target Pathway: A Representative Kinase Signaling Cascade

Protein kinases operate within complex signaling networks. A common mechanism involves a receptor tyrosine kinase (RTK) at the cell surface, which, upon binding to an extracellular ligand, dimerizes and autophosphorylates. This activates downstream signaling cascades, often involving a series of serine/threonine kinases. The hypothetical screening campaign detailed here targets a critical downstream kinase, "Kinase A," which plays a key role in propagating the signal leading to cell proliferation. The indazole derivatives, represented by the lead compound this compound, are designed to inhibit Kinase A, thereby blocking this pathological signaling.

Figure 1: A generic kinase signaling pathway inhibited by an indazole derivative. cluster_membrane Cell Membrane Receptor Tyrosine Kinase Receptor Tyrosine Kinase Kinase A (Target) Kinase A (Target) Receptor Tyrosine Kinase->Kinase A (Target) Activates Ligand Ligand Ligand->Receptor Tyrosine Kinase Binds Substrate Substrate Kinase A (Target)->Substrate Phosphorylates Phosphorylated Substrate Phosphorylated Substrate Substrate->Phosphorylated Substrate Cellular Response (e.g., Proliferation) Cellular Response (e.g., Proliferation) Phosphorylated Substrate->Cellular Response (e.g., Proliferation) This compound Indazole Inhibitor This compound->Kinase A (Target) Inhibits

A generic kinase signaling pathway inhibited by an indazole derivative.

Data Presentation: Quantitative Analysis of Indazole Analog Activity

The following tables summarize the hypothetical data from a high-throughput screening campaign of a focused library of indazole derivatives based on the this compound scaffold.

Table 1: Primary High-Throughput Screening Results at 10 µM

Compound IDScaffoldR1-Group% Inhibition of Kinase AHit Flag
INDZ-0015-Bromo-2-methyl-2H-indazole-CHO85.21
INDZ-0025-Bromo-2-methyl-2H-indazole-CH2OH22.50
INDZ-0035-Bromo-2-methyl-2H-indazole-COOH15.80
INDZ-0045-Chloro-2-methyl-2H-indazole-CHO78.91
INDZ-0055-Fluoro-2-methyl-2H-indazole-CHO65.41
INDZ-0065-Bromo-2-ethyl-2H-indazole-CHO45.10
StaurosporinePan-Kinase InhibitorN/A98.51
DMSOVehicle ControlN/A0.50

Hit Threshold: >50% Inhibition

Table 2: Hit Confirmation of Primary Hits at 10 µM

Compound ID% Inhibition (Replicate 1)% Inhibition (Replicate 2)Average % InhibitionConfirmed Hit
INDZ-00186.184.585.3Yes
INDZ-00479.580.179.8Yes
INDZ-00562.366.764.5Yes
Staurosporine99.198.298.7Yes

Table 3: Dose-Response Analysis and Selectivity Profile of Confirmed Hits

Compound IDIC50 for Kinase A (nM)IC50 for Kinase B (nM)Selectivity Index (Kinase B / Kinase A)
INDZ-001758,500113
INDZ-00415012,30082
INDZ-005450>20,000>44
Staurosporine581.6

Experimental Protocols

Protocol 1: LanthaScreen® Eu Kinase Binding Assay

This protocol is adapted for a biochemical high-throughput binding assay to identify compounds that displace an ATP-competitive tracer from the kinase active site. The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor® 647-labeled tracer.[1][6][7]

Materials:

  • Assay Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.

  • Kinase: Recombinant GST-tagged Kinase A.

  • Antibody: LanthaScreen® Eu-anti-GST Antibody (Thermo Fisher Scientific).[8]

  • Tracer: Kinase Tracer 236 (Thermo Fisher Scientific).[8]

  • Control Inhibitor: Staurosporine.

  • Plates: 384-well low-volume, black assay plates (e.g., Corning 384-Well Low Flange Black Flat Bottom Polystyrene NBSTM Microplate).

  • Compound Library: Indazole analogs dissolved in 100% DMSO.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the indazole library compounds in 100% DMSO.

    • Using an acoustic liquid handler (e.g., Echo 525), dispense 50 nL of each compound solution into the wells of a 384-well assay plate. For the primary screen, dispense a single concentration to achieve a final assay concentration of 10 µM.

    • Dispense 50 nL of DMSO for negative controls (0% inhibition) and 50 nL of a high concentration of Staurosporine for positive controls (100% inhibition).

  • Reagent Preparation (Prepare at 2X final concentration):

    • Kinase/Antibody Mix: Dilute the GST-Kinase A and Eu-anti-GST antibody in Assay Buffer to a 2X concentration (e.g., 10 nM Kinase A and 4 nM antibody).[9] Incubate for 20 minutes at room temperature.

    • Tracer Mix: Dilute the Kinase Tracer 236 in Assay Buffer to a 2X concentration (e.g., 200 nM, based on the tracer's Kd for the target kinase).[8]

  • Assay Execution:

    • Add 5 µL of the 2X Kinase/Antibody mix to all wells of the compound plate using a multi-drop dispenser (e.g., Thermo Fisher Multidrop™ Combi).

    • Add 5 µL of the 2X Tracer mix to all wells. The final volume will be 10 µL.

    • Seal the plate and centrifuge briefly (1 min at 1000 x g) to ensure all components are mixed.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader (e.g., BMG PHERAstar or Tecan Spark).

    • Set the excitation wavelength to 340 nm.

    • Set the emission wavelengths to 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

    • Use a delay time of 100 µs and an integration time of 200 µs.

  • Data Analysis:

    • Calculate the Emission Ratio (665 nm / 615 nm) for each well.

    • Normalize the data using the controls: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_High_Control) / (Ratio_Low_Control - Ratio_High_Control))

    • For dose-response curves, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

High-Throughput Screening Workflow

The HTS process follows a structured cascade to efficiently identify and characterize promising lead compounds from a large library.[10][11] This workflow ensures that resources are focused on the most promising hits through a series of increasingly rigorous validation steps.

Figure 2: A generalized workflow for a high-throughput screening campaign. Indazole Library (10,000 Compounds) Indazole Library (10,000 Compounds) Primary Screen (Single Concentration, 10 uM) Primary Screen (Single Concentration, 10 uM) Indazole Library (10,000 Compounds)->Primary Screen (Single Concentration, 10 uM) Data Analysis & Hit Selection (>50% Inhibition) Data Analysis & Hit Selection (>50% Inhibition) Primary Screen (Single Concentration, 10 uM)->Data Analysis & Hit Selection (>50% Inhibition) Putative Hits (~200 Compounds) Putative Hits (~200 Compounds) Data Analysis & Hit Selection (>50% Inhibition)->Putative Hits (~200 Compounds) Hit Confirmation (Triplicates) Hit Confirmation (Triplicates) Putative Hits (~200 Compounds)->Hit Confirmation (Triplicates) Confirmed Hits (~150 Compounds) Confirmed Hits (~150 Compounds) Hit Confirmation (Triplicates)->Confirmed Hits (~150 Compounds) Dose-Response (IC50 Determination) Dose-Response (IC50 Determination) Confirmed Hits (~150 Compounds)->Dose-Response (IC50 Determination) Potent Hits (IC50 < 1 uM) Potent Hits (IC50 < 1 uM) Dose-Response (IC50 Determination)->Potent Hits (IC50 < 1 uM) Secondary & Orthogonal Assays (e.g., Cell-Based) Secondary & Orthogonal Assays (e.g., Cell-Based) Potent Hits (IC50 < 1 uM)->Secondary & Orthogonal Assays (e.g., Cell-Based) Lead Compounds Lead Compounds Secondary & Orthogonal Assays (e.g., Cell-Based)->Lead Compounds

A generalized workflow for a high-throughput screening campaign.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on synthesizing 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde. Below you will find frequently asked questions (FAQs), a detailed troubleshooting guide, a recommended experimental protocol, and a summary of quantitative data to help improve reaction yields and purity.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic strategies for producing this compound?

A1: There are two primary synthetic routes. The first is a two-step process involving the nitrosation of 5-bromoindole to form 5-bromo-1H-indazole-3-carbaldehyde, followed by a regioselective N-methylation. The second, more direct route, is the Vilsmeier-Haack formylation of 5-bromo-2-methyl-2H-indazole. The choice of route often depends on the availability of the starting materials.

Q2: Why is direct Vilsmeier-Haack formylation of the 5-bromo-1H-indazole core generally ineffective?

A2: The direct formylation of the C3 position on an indazole ring using Vilsmeier-Haack conditions is known to be inefficient.[1] The electronic properties of the indazole ring system make it less susceptible to this type of electrophilic substitution compared to its indole bioisostere. Therefore, formylation is typically performed on a suitable precursor before cyclization or on an N-alkylated indazole.

Q3: My N-methylation of 5-bromo-1H-indazole-3-carbaldehyde gives a mixture of N1 and N2 isomers. How can I improve selectivity for the desired N2-methyl product?

A3: Achieving high regioselectivity in the N-alkylation of indazoles is a common challenge. The ratio of N1 to N2 isomers is highly dependent on the substrate, base, solvent, and alkylating agent. For N2 selectivity, employing sterically bulky substituents at the C7 position can favor N2 alkylation.[2] Alternatively, specific reaction conditions, such as using certain bases or solvents, can influence the thermodynamic versus kinetic control of the reaction, thereby altering the isomer ratio.[2][3]

Q4: What is the most effective method for purifying the final product?

A4: The standard and most effective method for purifying this compound is column chromatography on silica gel.[4] A typical eluent system is a mixture of petroleum ether and ethyl acetate.[4] If the product is a solid, recrystallization from a suitable solvent system can also be an effective final purification step.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Yield in Formylation Step 1. Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and degrades over time. 2. Insufficiently Activated Substrate: The 5-bromo-2-methyl-2H-indazole may not be electron-rich enough for efficient formylation under standard conditions.[5] 3. Incorrect Reaction Temperature: The reaction is typically started at a low temperature (0 °C) and then allowed to warm or is heated. Incorrect temperature control can halt the reaction or lead to side products.1. Always prepare the Vilsmeier reagent fresh in situ using anhydrous DMF and a fresh bottle of POCl₃ under an inert atmosphere (e.g., Argon or Nitrogen). 2. Increase the reaction time and/or temperature to drive the reaction to completion. Monitor progress by TLC. 3. Strictly follow the recommended temperature profile. Ensure efficient cooling during the initial addition of POCl₃ to DMF.
Reaction Mixture Turns Dark/Tarry 1. Reaction Temperature Too High: Overheating can cause decomposition of the starting material, reagent, or product. 2. Presence of Impurities: Impurities in the starting material or solvent can lead to polymerization or side reactions.1. Maintain careful temperature control, especially during the exothermic formation of the Vilsmeier reagent. 2. Ensure all starting materials and solvents are of high purity and anhydrous.
Product is Difficult to Purify / Multiple Spots on TLC 1. Incomplete Reaction: The presence of unreacted starting material complicates purification. 2. Formation of Side Products: Unwanted side reactions may produce impurities with similar polarity to the desired product. 3. Hydrolysis of Vilsmeier Intermediate: Incomplete hydrolysis during workup can leave iminium salt intermediates.1. Allow the reaction to run to completion by extending the reaction time and monitoring via TLC. 2. Optimize reaction conditions (temperature, equivalents of reagents) to minimize side product formation. Try alternative solvent systems for column chromatography. 3. Ensure the aqueous workup is thorough, allowing sufficient time for the complete hydrolysis of the iminium intermediate to the aldehyde.
Poor N2-Regioselectivity in Methylation Step 1. Reaction Conditions Favor N1 Isomer: The choice of base and solvent system (e.g., NaH in THF) often favors the thermodynamically more stable N1 isomer.[2] 2. Steric Hindrance: Lack of steric hindrance around the N1 position allows for competitive alkylation.1. Experiment with different solvent and base combinations. Polar aprotic solvents like DMF can sometimes alter the N1/N2 ratio. 2. While not applicable to the starting material itself, this is a key consideration in substrate design for achieving regioselectivity. For this specific synthesis, careful separation of isomers by chromatography is the most practical solution.

Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the synthesis of this compound from 5-bromo-2-methyl-2H-indazole via a Vilsmeier-Haack reaction. This method is based on standard procedures for the formylation of electron-rich heterocycles.[6][7]

Materials:

  • 5-bromo-2-methyl-2H-indazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water (deionized)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Petroleum ether / Ethyl acetate

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous DMF (5 equivalents). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equivalents) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

  • Addition of Substrate: Dissolve 5-bromo-2-methyl-2H-indazole (1 equivalent) in anhydrous DCM. Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C. Stir for 2-4 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture back to 0 °C. Carefully and slowly quench the reaction by adding crushed ice, followed by the slow addition of a saturated NaHCO₃ solution until the mixture is basic (pH > 8).

  • Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes).

  • Washing: Combine the organic layers and wash sequentially with water (2 x volumes) and brine (1 x volume).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of petroleum ether/ethyl acetate to afford the pure this compound.

Quantitative Data Summary

The following table outlines typical reaction parameters and expected outcomes for syntheses of related indazole-3-carbaldehydes, which can serve as a benchmark for optimizing the synthesis of the target compound.

SubstrateReaction TypeReagents & ConditionsYieldReference
5-Bromo-indoleNitrosationNaNO₂ (8 eq), 2N HCl, Acetone/Water, -10 to 20°C, 3h76%[8]
5-Bromo-indoleNitrosationNaNO₂ (8 eq), 2N HCl, DMF/Water, 0°C then 50°C, 5h total94%[4]
Electron-rich Aromatics (General)Vilsmeier-HaackPOCl₃, DMF, 0°C to RT/HeatGood to Excellent[5][6]

Visualized Experimental Workflow

The diagram below illustrates the key stages of the Vilsmeier-Haack formylation protocol.

G Vilsmeier-Haack Formylation Workflow cluster_0 Reagent Preparation cluster_1 Reaction cluster_2 Workup & Purification DMF Anhydrous DMF Vilsmeier Vilsmeier Reagent (0°C, 30 min) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Reaction Reaction (Heat, 2-4h) Vilsmeier->Reaction Add Substrate in DCM @ 0°C Start 5-Bromo-2-methyl -2H-indazole Start->Reaction Workup Aqueous Workup (Ice, NaHCO₃) Reaction->Workup Quench Purify Column Chromatography Workup->Purify Product Final Product Purify->Product

Caption: Workflow for this compound synthesis.

References

Technical Support Center: Purification of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The two most effective and widely used methods for the purification of this compound are column chromatography and recrystallization. The choice between these methods often depends on the impurity profile and the desired final purity of the compound. For highly impure samples, column chromatography is typically the preferred initial purification step, which may be followed by recrystallization to obtain a highly pure product.

Q2: What are the likely impurities I might encounter in my crude this compound?

A2: Common impurities can include unreacted starting materials, such as 5-bromo-2-methyl-2H-indazole, and reagents from the formylation reaction (e.g., Vilsmeier reagent byproducts). Additionally, side-products such as over-formylated species or related indazole derivatives could be present, depending on the synthetic route employed. The synthesis of the analogous 5-bromo-1H-indazole-3-carbaldehyde is known to sometimes produce dimeric byproducts, which could also be a possibility here.[1]

Q3: My purified this compound has a brownish or yellowish color. Is this normal?

A3: While a completely colorless solid is ideal, a pale yellow or light brown hue is not uncommon for this class of compounds, as observed for the analogous 5-bromo-1H-indazole-3-carbaldehyde which is described as a brown or yellow solid after purification.[1][2] However, a dark brown or reddish color may indicate the presence of persistent impurities, possibly polymeric or dimeric byproducts, and further purification is recommended.

Q4: How can I assess the purity of my this compound?

A4: The purity of your compound can be assessed using several analytical techniques. The most common are:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in an appropriate solvent system is a good initial indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool to determine the structure and identify impurities. The presence of unexpected signals can indicate impurities.

  • High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can provide quantitative information about the purity of the sample.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. A broad melting point range is indicative of impurities.

Troubleshooting Guides

Column Chromatography
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities. The solvent system (eluent) has suboptimal polarity.Perform a thorough TLC analysis using different solvent systems to find an eluent that provides good separation (an Rf value of 0.2-0.4 for the product is often ideal). A common eluent for the similar 5-bromo-1H-indazole-3-carbaldehyde is a mixture of petroleum ether and ethyl acetate (e.g., 8:2 v/v).[3] You can adjust the ratio to optimize separation.
The column is overloaded with crude material.Use an appropriate amount of silica gel relative to your crude sample (a general rule of thumb is a 40:1 to 100:1 ratio of silica to crude product by weight).
The product is not eluting from the column. The eluent is too non-polar.Gradually increase the polarity of your eluent. For a petroleum ether/ethyl acetate system, this means increasing the proportion of ethyl acetate.
The product elutes too quickly with the solvent front. The eluent is too polar.Decrease the polarity of your eluent by increasing the proportion of the non-polar solvent (e.g., petroleum ether or hexanes).
Streaking or tailing of the product band on the column. The compound may be interacting too strongly with the silica gel, or it may be slightly acidic/basic.Consider adding a small amount (e.g., 0.1-1%) of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the eluent. However, be mindful that this may not be compatible with your compound.
The sample was not loaded in a concentrated band.Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel before dry-loading it onto the column.
Recrystallization
Problem Possible Cause Suggested Solution
The compound does not dissolve in the hot solvent. The chosen solvent is not a good solvent for your compound at elevated temperatures.Select a different solvent. Test the solubility of a small amount of your compound in various solvents to find one where it is sparingly soluble at room temperature but highly soluble when hot.
The compound "oils out" instead of forming crystals. The solution is supersaturated, or the cooling rate is too fast. The boiling point of the solvent may be too high.Add a small amount of additional hot solvent to ensure complete dissolution. Allow the solution to cool more slowly. If the problem persists, consider a different solvent or a two-solvent recrystallization system.
No crystals form upon cooling. The solution is not saturated enough, or the compound is too soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent to concentrate the solution and then try cooling again. If crystals still do not form, the solvent is likely too good. Consider using a two-solvent system where you add a miscible "anti-solvent" (in which your compound is insoluble) dropwise to the solution until it becomes slightly turbid, then heat to clarify and cool slowly.
Low recovery of the purified compound. Too much solvent was used for dissolution. The crystals were filtered before crystallization was complete.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration to maximize precipitation.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline based on methods used for structurally similar indazole-3-carbaldehydes and should be optimized for your specific sample.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Petroleum ether or hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin-Layer Chromatography (TLC) plates and chamber

  • UV lamp (254 nm)

2. Method Development with TLC:

  • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate in various ratios of petroleum ether/ethyl acetate (e.g., 9:1, 8:2, 7:3).

  • Visualize the spots under a UV lamp.

  • The optimal eluent for column chromatography will give your product an Rf value of approximately 0.2-0.4.

3. Column Preparation:

  • Prepare a slurry of silica gel in the chosen mobile phase.

  • Carefully pack the column with the slurry, ensuring there are no air bubbles.

  • Add a thin layer of sand on top of the silica bed.

  • Equilibrate the column by running the mobile phase through it until the silica bed is stable.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

  • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting the column with the mobile phase.

  • Collect fractions and monitor the separation by TLC.

  • Combine the fractions containing the pure product.

6. Product Isolation:

  • Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization

1. Solvent Selection:

  • Place a small amount of the crude material in a test tube.

  • Add a small amount of a test solvent and observe the solubility at room temperature. A good solvent will have low solubility at room temperature.

  • If the compound is not soluble, heat the mixture. A good solvent will dissolve the compound when hot.

  • Allow the solution to cool. The formation of crystals indicates a suitable solvent.

  • Common solvent systems for indazole derivatives include ethanol/water, toluene/heptane, or isopropanol.

2. Recrystallization Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Allow the solution to cool slowly to room temperature.

  • If crystallization does not occur, gently scratch the inside of the flask with a glass rod or add a seed crystal.

  • Once crystals have formed, cool the flask in an ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals thoroughly.

Data Presentation

The following table provides a summary of typical parameters for the purification of indazole-3-carbaldehyde derivatives based on available literature for analogous compounds. These should be used as a starting point for optimization.

ParameterColumn ChromatographyRecrystallization
Stationary Phase Silica Gel (230-400 mesh)N/A
Mobile Phase (Eluent) Petroleum Ether/Ethyl Acetate (e.g., 8:2 v/v)Ethanol/Water, Toluene/Heptane, Isopropanol
Typical Purity >95% (post-column)>98%
Appearance Yellowish to brown solidCrystalline solid

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude_Product Crude 5-Bromo-2-methyl-2H- indazole-3-carbaldehyde TLC_Analysis TLC Analysis for Solvent System Optimization Crude_Product->TLC_Analysis Column_Chromatography Column Chromatography TLC_Analysis->Column_Chromatography Select Eluent Recrystallization Recrystallization Column_Chromatography->Recrystallization Optional Further Purification Purity_Analysis Purity Analysis (NMR, LC-MS, MP) Column_Chromatography->Purity_Analysis Recrystallization->Purity_Analysis Pure_Product Pure Product Purity_Analysis->Pure_Product If Pure

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting_Logic Start Low Purity after Initial Purification Check_TLC Review TLC of Crude Material Start->Check_TLC Multiple_Spots Multiple Close-Eluting Spots? Check_TLC->Multiple_Spots Optimize_Column Optimize Column Chromatography: - Change solvent system - Use a longer column - Gradient elution Multiple_Spots->Optimize_Column Yes Consider_Recrystallization Attempt Recrystallization with Different Solvent Systems Multiple_Spots->Consider_Recrystallization No (Streaking/Tailing) Final_Purity_Check Re-evaluate Purity Optimize_Column->Final_Purity_Check Consider_Recrystallization->Final_Purity_Check

Caption: A troubleshooting guide for addressing low purity issues during purification.

References

Technical Support Center: Synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically involves a two-step process:

  • N-methylation of a 5-bromo-1H-indazole precursor: This step is crucial and often presents challenges with regioselectivity, leading to a mixture of N1 and N2-methylated isomers.

  • Formylation at the C3 position: This is commonly achieved through a Vilsmeier-Haack reaction on the N-methylated indazole.

Alternatively, a multi-step synthesis starting from a substituted o-nitrobenzaldehyde can be employed to control the position of the methyl group from the outset.

Q2: What is the most significant side reaction during the synthesis?

A2: The formation of the undesired N1-isomer, 5-Bromo-1-methyl-1H-indazole-3-carbaldehyde, is the most common and significant side reaction. Direct alkylation of the indazole ring often leads to a mixture of both N1 and N2 isomers, which can be difficult to separate.[1][2][3][4]

Q3: How can I improve the regioselectivity of the N-methylation to favor the desired N2-isomer?

A3: Achieving high N2-regioselectivity is a key challenge. Several strategies can be employed:

  • Choice of Methylating Agent and Conditions: Using specific methylating agents under controlled conditions can favor N2-alkylation. For instance, employing alkyl 2,2,2-trichloroacetimidates with a catalytic amount of trifluoromethanesulfonic acid has been reported to be effective for N2-alkylation.[5]

  • Metal-Mediated Alkylation: Gallium or aluminum-mediated direct alkylation has been shown to provide high yields and regioselectivity for 2H-indazoles.[6]

  • Substituent Effects: The presence of substituents on the indazole ring can influence the N1/N2 ratio. While not directly applicable to the parent 5-bromo-indazole, it's a factor to consider in analog synthesis.[3][4]

Q4: What are potential side reactions during the Vilsmeier-Haack formylation step?

A4: The Vilsmeier-Haack reaction is generally a reliable method for formylating electron-rich heterocycles.[7][8][9] However, potential side reactions can include:

  • Over-formylation: Although less common, diformylation could potentially occur under harsh conditions.

  • Reaction with other functional groups: If other sensitive functional groups are present on the molecule, they might react with the Vilsmeier reagent.

  • Incomplete reaction: This can lead to a mixture of the starting material and the desired product, complicating purification.

Q5: How can the N1 and N2-methylated isomers be separated?

A5: The separation of N1 and N2-methylated indazole isomers can be challenging due to their similar physical properties. The most common method for separation is column chromatography on silica gel.[10] In some cases, recrystallization from a suitable solvent mixture may also be effective.[11]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low yield of the desired this compound - Incomplete N-methylation or formylation. - Formation of a high percentage of the N1-isomer. - Product loss during purification.- Monitor each reaction step by TLC or LC-MS to ensure completion. - Optimize the N-methylation conditions for better N2-selectivity (see Q3). - Carefully optimize the chromatographic separation to minimize product loss.
Mixture of N1 and N2 isomers is obtained - Non-selective N-methylation conditions.- Refer to the strategies outlined in Q3 to improve N2-selectivity. - If a mixture is unavoidable, focus on efficient separation techniques (see Q5).
Unidentified byproducts are observed - Side reactions during N-methylation or Vilsmeier-Haack reaction. - Decomposition of starting materials or products.- Characterize the byproducts using techniques like NMR and Mass Spectrometry to understand their origin. - For the Vilsmeier-Haack reaction, ensure anhydrous conditions and control the reaction temperature. - For N-methylation, ensure the purity of the starting indazole and the methylating agent.
Difficulty in purifying the final product - Co-elution of N1 and N2 isomers during chromatography. - Presence of persistent impurities.- Experiment with different solvent systems for column chromatography to improve separation. - Consider derivatization of the aldehyde to facilitate separation, followed by deprotection. - Recrystallization from various solvents should be attempted.[11]

Experimental Protocols

Protocol 1: Regioselective N2-Methylation of Methyl 5-bromo-1H-indazole-3-carboxylate (A precursor to the target molecule)

This protocol is adapted from a procedure for a similar substrate and may require optimization for your specific starting material.[1]

  • Preparation: To a solution of methyl 5-bromo-1H-indazole-3-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF), add triphenylphosphine (2.0 eq) and methanol (2.3 eq) at 0 °C under an inert atmosphere.

  • Reaction: Slowly add diethyl azodicarboxylate (DEAD) (2.0 eq) to the mixture.

  • Heating: Allow the reaction mixture to warm to 50 °C and stir for 2 hours, monitoring the reaction progress by TLC.

  • Work-up and Purification: After completion, remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to isolate the desired methyl 5-bromo-2-methyl-2H-indazole-3-carboxylate.[1]

Protocol 2: Vilsmeier-Haack Formylation

This is a general procedure and requires optimization for 5-Bromo-2-methyl-2H-indazole.[7][8][9]

  • Vilsmeier Reagent Formation: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (POCl₃) (1.1 eq) to anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere. Stir the mixture for 30 minutes at 0-5 °C.

  • Reaction: Add a solution of 5-Bromo-2-methyl-2H-indazole in anhydrous DMF dropwise to the prepared Vilsmeier reagent at 0-5 °C.

  • Heating: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80 °C. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.

  • Purification: Collect the solid by filtration, wash with water, and dry. The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

Table 1: Hypothetical Comparison of N-Methylation Conditions

Methylating Agent Base Solvent Temperature (°C) N1:N2 Isomer Ratio (Hypothetical)
Methyl IodideK₂CO₃DMFRoom Temp1:1
Dimethyl SulfateNaHTHF0 to Room Temp1:3
Methyl 2,2,2-trichloroacetimidateTfOH (cat.)DichloromethaneRoom Temp<1:10

Note: The data in this table is hypothetical and for illustrative purposes. Actual results will vary depending on the specific substrate and reaction conditions.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: C3-Formylation 5-Bromo-1H-indazole 5-Bromo-1H-indazole N1-isomer 5-Bromo-1-methyl-1H-indazole (Side Product) 5-Bromo-1H-indazole->N1-isomer Methylating Agent N2-isomer 5-Bromo-2-methyl-2H-indazole (Desired Intermediate) 5-Bromo-1H-indazole->N2-isomer Regioselective Methylation Target_Product This compound N2-isomer->Target_Product Vilsmeier-Haack Reaction

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Step1 Analyze N-Methylation Step Start->Check_Step1 Check_Step2 Analyze Formylation Step Check_Step1->Check_Step2 Good Regioselectivity Optimize_N_Methylation Optimize N-Methylation (See FAQ Q3) Check_Step1->Optimize_N_Methylation Poor Regioselectivity Optimize_Formylation Optimize Formylation (Temp, Time, Reagents) Check_Step2->Optimize_Formylation Incomplete Reaction or Side Products Improve_Purification Improve Purification (Chromatography, Recrystallization) Check_Step2->Improve_Purification Reaction is Clean Optimize_N_Methylation->Check_Step2 Optimize_Formylation->Improve_Purification Success Pure Product, Good Yield Improve_Purification->Success

Caption: Troubleshooting workflow for the synthesis of the target compound.

References

Identification of byproducts in 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists encountering issues during the synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde.

Troubleshooting Guide

This guide addresses specific experimental issues in a question-and-answer format.

Q1: My Vilsmeier-Haack formylation of 5-Bromo-2-methyl-2H-indazole is not proceeding or giving very low yields. What could be the issue?

A1: Recent studies have indicated that classical Vilsmeier-Haack reaction conditions (using POCl₃ and DMF) can be ineffective for the C3-formylation of 2H-indazoles.[1][2] If you are experiencing a stalled reaction or minimal product formation, it is likely that the substrate is not sufficiently reactive under these conditions.

Recommended Action:

  • Confirm Starting Material: Ensure the purity and identity of your 5-Bromo-2-methyl-2H-indazole starting material.

  • Alternative Formylation Method: Consider employing a more recently developed method using Selectfluor as an oxidant and DMSO as the formylating agent under microwave irradiation. This approach has been shown to be effective for the C3-formylation of various 2H-indazoles.[1][2]

Q2: I am observing the formation of a significant amount of an unidentifiable, polar byproduct. What could it be?

A2: While direct evidence for specific byproducts in the Vilsmeier-Haack formylation of 5-Bromo-2-methyl-2H-indazole is limited, general side reactions of this process can provide clues. Potential polar byproducts could include:

  • Over-formylation or Diformylation Products: Although less common, reaction at other positions on the indazole ring could occur under harsh conditions.

  • Hydrolysis of Intermediates: Incomplete reaction or improper work-up can lead to the hydrolysis of intermediate species, potentially forming compounds other than the desired aldehyde.

  • Products from Ring Opening: While less likely for the indazole ring system under these conditions, highly forcing conditions could potentially lead to degradation or rearrangement products.

Recommended Action:

  • Characterization: Isolate the byproduct and characterize it using techniques such as NMR, Mass Spectrometry, and IR spectroscopy to elucidate its structure.

  • Reaction Optimization: Re-evaluate your reaction conditions. Lowering the temperature, reducing the reaction time, or using a milder formylating agent might suppress byproduct formation.

Q3: My purification by column chromatography is difficult, with multiple spots close to my product's Rf value. What are these likely impurities?

A3: Closely eluting impurities could be isomers or partially reacted species. Possible impurities include:

  • Isomeric Byproducts: Although formylation is expected at the C3 position, trace amounts of formylation at other positions on the benzene ring might occur.

  • Unreacted Starting Material: If the reaction has not gone to completion, you will need to separate the product from the starting 5-Bromo-2-methyl-2H-indazole.

  • N-demethylated product: Depending on the stability of the N-methyl group under the reaction conditions, a small amount of 5-Bromo-2H-indazole-3-carbaldehyde could be formed.

Recommended Action:

  • Optimize Chromatography: Experiment with different solvent systems for your column chromatography to improve separation. Consider using a gradient elution.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Preparative TLC/HPLC: For difficult separations, preparative thin-layer chromatography or high-performance liquid chromatography can be employed.

Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route for preparing this compound?

A1: A plausible and modern synthetic approach involves the C3-formylation of 5-Bromo-2-methyl-2H-indazole. While the classical Vilsmeier-Haack reaction has been a standard formylation technique for many aromatic compounds, recent literature suggests it may not be effective for 2H-indazoles.[1][2] An alternative and reportedly successful method is the use of Selectfluor in DMSO under microwave-assisted conditions.[1][2]

Q2: Are there any known major byproducts for this synthesis?

A2: Specific byproducts for the synthesis of this compound are not extensively documented in the readily available literature. However, based on analogous reactions, one might anticipate the formation of over-formylated products or isomers if the reaction conditions are not carefully controlled. In the context of indazole synthesis via nitrosation of indoles (leading to the 1H-indazole isomer), the formation of dimers and the corresponding carboxylic acid through oxidation are known side reactions.[3] While a different synthetic route, these provide insight into potential side reactions of the indazole core.

Q3: Can I use a different formylation method?

A3: Yes, other formylation methods exist, though their efficacy on this specific substrate may vary. The Duff reaction is another classical formylation method for electron-rich aromatic compounds, but it was also reported to be ineffective for 2H-indazoles in a recent study.[1] Research into alternative formylation reagents that are compatible with the 2H-indazole system would be necessary.

Data Presentation

Table 1: Comparison of Formylation Methods for 2H-Indazoles

MethodReagentsConditionsReported Outcome for 2H-Indazoles
Classical Vilsmeier-Haack POCl₃, DMFTypically 0°C to refluxReported to be ineffective or give no product.[1][2]
Selectfluor-mediated Selectfluor, DMSOMicrowave, 125°C, 1hModerate to excellent yields for various 2H-indazoles.[1][2]
Duff Reaction Hexamethylenetetramine, acidHeatingReported to yield only trace amounts of product.[1]

Experimental Protocols

Protocol 1: Selectfluor-Mediated C3-Formylation of 5-Bromo-2-methyl-2H-indazole (Recommended)

  • Materials:

    • 5-Bromo-2-methyl-2H-indazole

    • Selectfluor (N-Fluoro-N'-(chloromethyl)triethylenediamine bis(tetrafluoroborate))

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Microwave reactor vials

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a microwave reactor vial, dissolve 5-Bromo-2-methyl-2H-indazole (1.0 mmol) in anhydrous DMSO (10 mL).

    • Add Selectfluor (3.0 mmol) to the solution.

    • Seal the vial and place it in the microwave reactor.

    • Irradiate the reaction mixture at 125°C for 1 hour.

    • After cooling, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Classical Vilsmeier-Haack Formylation (Potentially Ineffective)

  • Materials:

    • 5-Bromo-2-methyl-2H-indazole

    • Phosphorus oxychloride (POCl₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine (saturated NaCl solution)

    • Anhydrous sodium sulfate

    • Silica gel for column chromatography

  • Procedure:

    • In a round-bottom flask under an inert atmosphere, cool anhydrous DMF (5.0 mL) to 0°C.

    • Slowly add phosphorus oxychloride (1.2 mmol) dropwise to the cooled DMF, maintaining the temperature at 0°C.

    • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

    • Dissolve 5-Bromo-2-methyl-2H-indazole (1.0 mmol) in anhydrous DCM (10 mL) and add it dropwise to the Vilsmeier reagent at 0°C.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.

    • After cooling, carefully quench the reaction by pouring it onto crushed ice.

    • Neutralize the mixture with a saturated sodium bicarbonate solution.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Visualizations

troubleshooting_workflow start Start: Synthesis of this compound issue Problem Encountered start->issue no_reaction No/Low Product Formation issue->no_reaction No Product byproducts Significant Byproduct Formation issue->byproducts Impure Product purification Purification Difficulties issue->purification Separation Issues check_method Check Formylation Method (Vilsmeier-Haack may be ineffective) no_reaction->check_method analyze_byproduct Isolate and Characterize Byproduct (NMR, MS, IR) byproducts->analyze_byproduct optimize_chroma Optimize Chromatography (Solvent System, Gradient) purification->optimize_chroma alt_method Use Alternative Method: Selectfluor/DMSO check_method->alt_method solution Problem Resolved alt_method->solution optimize_conditions Optimize Reaction Conditions (Temp, Time, Reagents) analyze_byproduct->optimize_conditions optimize_conditions->solution recrystallize Consider Recrystallization optimize_chroma->recrystallize recrystallize->solution synthesis_pathway start 5-Bromo-2-methyl-2H-indazole product This compound start->product C3-Formylation reagents Selectfluor, DMSO Microwave, 125°C byproduct1 Potential Byproducts: - Isomeric aldehydes - Over-formylated products product->byproduct1 Side Reactions

References

Technical Support Center: Overcoming Dimerization in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the common challenge of dimerization during indazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is dimer formation in the context of indazole synthesis and why does it happen?

A1: Dimer formation is a frequent side reaction in certain indazole synthesis methods, especially during the nitrosation of indoles.[1] It results in the creation of undesired dimeric byproducts, which are often intensely colored.[1] This side reaction happens when a molecule of the starting material, acting as a nucleophile, attacks a reactive intermediate generated during the reaction.[1] This is a more significant issue with electron-rich indoles due to their higher nucleophilicity.[1] Other side products in indazole synthesis can include regioisomers (1H- and 2H-indazoles), hydrazones, and indazolones, depending on the synthetic route.[2][3][4]

Q2: How can I identify the presence of dimers in my reaction mixture?

A2: The formation of dimeric byproducts is often indicated by the appearance of a deep red color in the reaction mixture.[1] The presence of these dimers can be confirmed using standard analytical techniques such as Thin-Layer Chromatography (TLC), where they will appear as distinct spots separate from the starting material and the desired indazole product.[1] For more detailed characterization, spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry can be employed.[1]

Q3: What are the primary strategies to minimize or prevent dimer formation?

A3: The key to preventing dimerization is to favor the intramolecular cyclization over the intermolecular side reaction. This can be achieved by carefully controlling the reaction conditions. The main strategies include:

  • Slowing down the reaction rate: This can be done by lowering the reaction temperature and adding the reagents slowly.[1]

  • Using dilute solutions: This reduces the probability of intermolecular collisions that lead to dimerization.[1]

  • Optimizing stoichiometry: Carefully controlling the amount of each reactant is crucial.[1]

  • Choosing an alternative synthetic route: Some synthetic methods are less prone to dimerization.[1]

Q4: Are there alternative synthetic methods to produce indazoles that avoid dimerization?

A4: Yes, several alternative synthetic routes can circumvent the intermediates that are prone to dimerization. These methods often start from different precursors and include:

  • Synthesis from 2-aminobenzonitriles.[1]

  • Routes using o-haloaryl N-sulfonylhydrazones.[1]

  • Transition metal-catalyzed cyclizations.[1][5]

  • [3+2] cycloaddition reactions of sydnones with arynes, which can cleanly produce 2H-indazoles.[4]

  • A metal-free synthesis from o-aminobenzoximes.[5]

Troubleshooting Guides

This section provides solutions to specific issues you might encounter during your experiments.

Issue Potential Cause Suggested Solution
Intense red color develops in the reaction, and TLC shows a significant byproduct spot. Dimer formation is likely occurring due to the high reactivity of the indole starting material.Implement a "reverse addition" protocol where the indole solution is added slowly to the nitrosating agent at a low temperature (e.g., 0 °C). Also, consider using a more dilute reaction mixture to decrease the chances of intermolecular reactions.[1]
The reaction is sluggish, and dimer formation is still observed. The reaction temperature may be too high, promoting side reactions.Conduct the initial addition of the indole at a lower temperature, such as 0 °C. While the subsequent conversion to the indazole might need warming, keeping the initial addition cold is critical.[1]
Low yield of the desired indazole product, even with slow addition and low temperature. The stoichiometry of the reagents might be inappropriate, or the reaction conditions could be too acidic or basic, leading to decomposition.Optimize the equivalents of the nitrosating agent (e.g., sodium nitrite) and the acid (e.g., HCl). A slight excess of the nitrosating agent is often used. Ensure the pH is maintained at a slightly acidic level for the nitrosation of indoles.[1]
Persistent dimer formation, especially with electron-rich indoles. The high nucleophilicity of the indole substrate makes it highly susceptible to dimerization.In addition to slow, cold, and dilute conditions, explore alternative synthetic pathways that do not proceed through intermediates prone to dimerization.[1]

Data Presentation

Table 1: Effect of Reaction Conditions on Indazole Yield and Dimer Formation

EntryStarting MaterialAddition MethodTemperatureIndazole Yield (%)Notes
1IndoleRapidRoom Temperature0Significant dimer formation.[1]
25-BromoindoleRapidRoom Temperature13Significant dimer formation.[1]
3IndoleSlow (Reverse Addition)0 °C>80Minimized dimer formation.[1]
45-BromoindoleSlow (Reverse Addition)0 °C>85Minimized dimer formation.[1]

Experimental Protocols

Protocol 1: Minimized Dimerization in Indazole Synthesis via Reverse Addition

This protocol describes the synthesis of 1H-indazole-3-carboxaldehyde from indole, optimized to reduce dimer formation.

1. Preparation of the Nitrosating Mixture:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve sodium nitrite (NaNO2, 8 equivalents) in a mixture of water and DMF (e.g., 5.3:3 v/v).[1]

  • Cool the solution to 0 °C in an ice bath.[1]

  • Slowly add hydrochloric acid (HCl, 2.7 equivalents) to the cooled solution while stirring.[1]

2. Indole Addition (Reverse Addition):

  • Dissolve the indole (1 equivalent) in a minimal amount of DMF.[1]

  • Using a syringe pump or a dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2 hours. It is crucial to maintain the temperature at 0 °C during the addition.[1]

3. Reaction Work-up and Purification:

  • Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.[1]

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.[1]

  • Combine the organic layers, dry them over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • The crude product can then be purified by column chromatography on silica gel.[1]

Visualizations

Dimerization_Pathway Indole Indole Reactive_Intermediate Reactive Intermediate (e.g., Oxime) Indole->Reactive_Intermediate Nitrosation Nitrosating_Agent Nitrosating Agent (e.g., NaNO2, HCl) Nitrosating_Agent->Reactive_Intermediate Indazole Desired Indazole Product Reactive_Intermediate->Indazole Intramolecular Cyclization (Favored) Dimer Dimeric Byproduct Reactive_Intermediate->Dimer Intermolecular Attack (Dimerization) Another_Indole Another Indole Molecule Another_Indole->Dimer

Caption: Competing pathways in indazole synthesis leading to the desired product or an undesired dimer.

Caption: A troubleshooting workflow for addressing dimerization in indazole synthesis.

References

Alternative reagents for the synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde. It is designed for researchers, scientists, and drug development professionals to address common challenges and provide alternative synthetic strategies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound using various methods.

Issue 1: Low or No Yield in Vilsmeier-Haack Formylation

  • Question: My Vilsmeier-Haack formylation of 5-Bromo-2-methyl-2H-indazole is resulting in a low yield or failing completely. What are the possible reasons and solutions?

  • Answer:

    • Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF), is moisture-sensitive. Ensure all glassware is oven-dried and reagents are anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

    • Low Reactivity of the Substrate: The indazole ring is less electron-rich than indole, making it less reactive towards electrophilic substitution.[1] The presence of the electron-withdrawing bromine atom further deactivates the ring. To overcome this, you can try increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[2]

    • Incorrect Work-up Procedure: The intermediate iminium salt must be carefully hydrolyzed to the aldehyde. Ensure that the aqueous work-up is performed at a low temperature to avoid decomposition of the product.

    • Alternative Formylating Agents: If the standard Vilsmeier-Haack conditions are ineffective, consider alternative formylating agents.

Issue 2: Poor Regioselectivity in the Formylation Step

  • Question: I am observing the formation of multiple formylated isomers. How can I improve the regioselectivity for the C3-position?

  • Answer:

    • Steric Hindrance: The 2-methyl group on the indazole nitrogen directs formylation to the C3 position. However, other positions might still be susceptible to attack.

    • Alternative Reagents: The Selectfluor-mediated formylation using DMSO as the formylating agent has been shown to be highly regioselective for the C3 position of 2H-indazoles.[2][3] This method often provides a cleaner reaction profile with fewer isomeric byproducts.

Issue 3: Difficulty in Synthesizing the 5-Bromo-2-methyl-2H-indazole Starting Material

  • Question: I am having trouble preparing the 5-Bromo-2-methyl-2H-indazole starting material. What are reliable methods?

  • Answer:

    • Two-Step Procedure: A common and effective method involves a two-step process:

      • Synthesis of 5-Bromo-1H-indazole: This can be achieved through the diazotization of 4-bromo-2-methylaniline.

      • N-Methylation: The subsequent methylation of 5-bromo-1H-indazole can be challenging due to competing N1 and N2 alkylation. To favor the desired N2-methylation, specific reaction conditions are necessary. Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF, followed by the addition of a methylating agent (e.g., methyl iodide), can provide good selectivity. The choice of base and solvent is critical for controlling the regioselectivity of the alkylation.

Frequently Asked Questions (FAQs)

Q1: What are the most promising alternative reagents to the traditional Vilsmeier-Haack reaction for the synthesis of this compound?

A1: Two highly effective alternative methods are:

  • Selectfluor-mediated C3-Formylation: This microwave-assisted method uses Selectfluor as an oxidant and dimethyl sulfoxide (DMSO) as the formylating agent. It offers high regioselectivity for the C3 position and generally proceeds with moderate to good yields for halogen-substituted indazoles (41-69%).[2][3]

  • Nitrosation of a Substituted Indole: This involves the synthesis of 5-bromo-2-methyl-indole, followed by a nitrosation reaction. This method can provide high yields but requires the synthesis of the specific indole precursor.

Q2: How can I synthesize the precursor 5-Bromo-2-methyl-2H-indazole for the formylation reaction?

A2: A reliable two-step synthesis is recommended:

  • First, synthesize 5-bromo-1H-indazole from 4-bromo-2-methylaniline.

  • Then, perform a regioselective N-methylation. To favor the formation of the 2-methyl isomer (2H-indazole), the choice of base and solvent is crucial. Using sodium hydride in THF is a good starting point for achieving high N1-selectivity, while other conditions might favor N2-alkylation. Careful optimization based on literature procedures for indazole alkylation is recommended.

Q3: What are the common side products in the Selectfluor-mediated formylation, and how can they be minimized?

A3: Besides the desired product, potential side products can arise from the oxidative nature of Selectfluor. Over-oxidation of the aldehyde to a carboxylic acid or other degradation products can occur. To minimize these, it is important to carefully control the reaction time and temperature. Using the recommended stoichiometry of Selectfluor (typically 3 equivalents) is also critical.[2][3] Purification by column chromatography is usually effective in separating the desired aldehyde from any byproducts.

Q4: My purification of this compound by column chromatography is proving difficult. Are there any tips?

A4: Halogenated aromatic aldehydes can sometimes be challenging to purify. Here are a few suggestions:

  • Solvent System: A gradient elution using a mixture of a non-polar solvent (like hexane or heptane) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often effective. Start with a low polarity and gradually increase it.

  • Silica Gel: Ensure you are using an appropriate grade of silica gel for your column.

  • Alternative Purification: If column chromatography is not providing adequate separation, consider recrystallization from a suitable solvent system. Experiment with different solvents to find one in which the product has good solubility at high temperatures and poor solubility at low temperatures.

Quantitative Data Summary

The following table summarizes the reported yields for different methods of synthesizing substituted indazole-3-carbaldehydes.

Synthetic MethodStarting MaterialKey ReagentsProductReported Yield (%)Reference(s)
Vilsmeier-Haack5-Bromo-2-methyl-2H-indazolePOCl₃, DMFThis compoundVariable (often moderate)[2]
Selectfluor-mediated Formylation2H-Indazoles (halogen-substituted)Selectfluor, DMSO3-Formyl-2H-indazoles41-69[2][3]
Nitrosation of Indole5-Bromo-indoleNaNO₂, HCl5-Bromo-1H-indazole-3-carbaldehyde94

Experimental Protocols

Protocol 1: Microwave-Assisted Selectfluor-Mediated C3-Formylation (General Procedure) [2][3]

This protocol is a general procedure for the C3-formylation of 2H-indazoles and can be adapted for 5-Bromo-2-methyl-2H-indazole.

  • To a microwave vial, add the 5-Bromo-2-methyl-2H-indazole (0.2 mmol, 1.0 equiv).

  • Add Selectfluor (3.0 equiv) and dimethyl sulfoxide (DMSO) (2 mL).

  • Seal the vial and irradiate in a microwave reactor at 125 °C for 1 hour.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired this compound.

Expected Yield: Based on literature for similar halogenated indazoles, a yield in the range of 41-69% can be expected.[2][3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification cluster_product Final Product start_indazole 5-Bromo-2-methyl-2H-indazole reaction Microwave Irradiation (125 °C, 1 hr) start_indazole->reaction start_reagents Selectfluor, DMSO start_reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purification Column Chromatography workup->purification product 5-Bromo-2-methyl-2H- indazole-3-carbaldehyde purification->product troubleshooting_workflow start Low Yield in Formylation? check_reagents Check Reagent Quality (Anhydrous conditions?) start->check_reagents Yes check_temp Optimize Reaction Temperature check_reagents->check_temp Reagents OK check_time Optimize Reaction Time check_temp->check_time Temp Optimized alt_method Consider Alternative Method (e.g., Selectfluor) check_time->alt_method Still Low Yield

References

Technical Support Center: Scalable Synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the scalable synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde. The synthesis is presented as a two-step process, beginning with the formation of the indazole core followed by regioselective N-methylation.

Proposed Synthetic Pathway

The synthesis of this compound is most effectively approached through a two-stage process. The first stage involves the nitrosation of commercially available 5-bromoindole to form the key intermediate, 5-Bromo-1H-indazole-3-carbaldehyde. The second stage is the regioselective methylation of this intermediate to yield the desired N2-methylated product.

cluster_0 Stage 1: Indazole Formation cluster_1 Stage 2: N-Methylation A 5-Bromoindole B 5-Bromo-1H-indazole-3-carbaldehyde A->B NaNO₂, HCl DMF/H₂O C 5-Bromo-1H-indazole-3-carbaldehyde D This compound (Target Product) C->D Methylating Agent (e.g., MeI, DMS) Base (e.g., K₂CO₃) Solvent (e.g., Acetone, DMF)

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde via Nitrosation

This procedure is adapted from optimized methods for the nitrosation of indole derivatives.[1][2] It employs a reverse-addition technique to minimize the formation of dimeric side products.[2]

Materials:

  • 5-Bromoindole

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl, 2N aqueous solution)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Syringe pump

Procedure:

  • Prepare Nitrosating Mixture: In a round-bottom flask under an inert atmosphere (Argon), add sodium nitrite (8.0 eq) to deionized water. Cool the solution to 0 °C in an ice bath.

  • Slowly add 2N aqueous HCl (7.0 eq) to the sodium nitrite solution. After the addition, add DMF to the mixture.

  • Prepare Indole Solution: In a separate flask, dissolve 5-bromoindole (1.0 eq) in DMF.

  • Reaction: Using a syringe pump, add the 5-bromoindole solution to the vigorously stirred nitrosating mixture over a period of 2 hours, maintaining the temperature at 0 °C.[1]

  • After the addition is complete, allow the reaction to stir for an additional 2 hours at room temperature, then heat to 50 °C for 3 hours.[1] Monitor reaction progress by TLC or LC-MS.

  • Work-up: Cool the mixture to room temperature. Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude solid by column chromatography on silica gel (eluent: petroleum ether/EtOAc, 8:2) to yield 5-Bromo-1H-indazole-3-carbaldehyde as a brown solid.[1]

Protocol 2: N-methylation of 5-Bromo-1H-indazole-3-carbaldehyde

This is a general procedure for N-alkylation. Achieving high selectivity for the N2 position is a significant challenge, as direct alkylation often yields a mixture of N1 and N2 isomers.[3] Optimization of the base, solvent, and temperature may be required to favor the desired N2 product.

Materials:

  • 5-Bromo-1H-indazole-3-carbaldehyde

  • Methyl iodide (MeI) or Dimethyl sulfate (DMS)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

Procedure:

  • Setup: To a solution of 5-Bromo-1H-indazole-3-carbaldehyde (1.0 eq) in acetone or DMF, add a suitable base such as K₂CO₃ (1.5 eq).

  • Reaction: Add the methylating agent (e.g., Methyl iodide, 1.2 eq) dropwise to the suspension at room temperature.

  • Stir the mixture at room temperature or gently heat (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).

  • Work-up: Cool the reaction mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove any remaining salts and DMF.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The crude product will likely be a mixture of N1 and N2 isomers. Purify via column chromatography on silica gel to separate the isomers and obtain the pure this compound.

Quantitative Data Summary

Table 1: Reaction Conditions for Nitrosation of 5-Bromoindole

Entry Indole (eq) NaNO₂ (eq) HCl (eq) Addition Time Temp. Reaction Time Isolated Yield Reference
1 1.0 8.0 2.7 Fast Room Temp 2h 13% [1]
2 1.0 8.0 2.7 Fast 0 °C 2h 41% [1]
3 1.0 8.0 2.7 30 min 0 °C 2h 72% [1]
4 1.0 8.0 2.7 1 hour 0 °C 2h ~99% (NMR) [1]

| 5 | 1.0 | 8.0 | 2.7 | 2 hours | 0 °C | 2h + 3h at 50°C | 94% |[1] |

Troubleshooting Guides

Stage 1: Nitrosation Reaction

Table 2: Troubleshooting Guide for the Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde

Issue Potential Cause(s) Recommended Solution(s)
Low Yield - Incomplete reaction. - Formation of dimeric side products. - Increase reaction time or temperature after the initial addition (e.g., 50°C).[1] - Ensure slow, controlled addition of the indole solution using a syringe pump to maintain a low concentration of the nucleophilic indole.[1][4]
Deep Red/Brown Coloration in Reaction - Formation of indole dimers. This is a known side reaction where the starting indole attacks a reaction intermediate.[4] - Use the "reverse addition" technique as described in the protocol.[5] - Ensure efficient stirring to avoid localized high concentrations of reactants.

| Isolation of Carboxylic Acid Byproduct | - Oxidation of the aldehyde product or an intermediate, possibly through a dediazoniation process in the acidic medium.[4] | - Work up the reaction promptly upon completion. - Consider performing the reaction under an inert atmosphere (e.g., Argon) to minimize oxidation.[2] |

Stage 2: N-Methylation Reaction

The primary challenge in this step is controlling the regioselectivity. The indazole anion can be alkylated at either the N1 or N2 position.[3] The N1-substituted product is often thermodynamically more stable, while the N2 product can be favored under kinetically controlled conditions.[3]

cluster_conditions cluster_solutions Start Analyze Crude Product by ¹H NMR / LC-MS LowSelectivity Low N2:N1 Selectivity (e.g., < 2:1 ratio) Start->LowSelectivity IncompleteReaction Incomplete Reaction (Starting Material Remains) Start->IncompleteReaction GoodResult High N2:N1 Selectivity (Desired Outcome) Start->GoodResult Solution1 Modify Base/Solvent: - Try a bulkier base. - Change solvent polarity (e.g., THF, Dioxane). LowSelectivity->Solution1 Solution2 Lower Temperature: - Run reaction at 0°C or below to favor kinetic (N2) product. LowSelectivity->Solution2 Solution3 Increase Temp/Time: - Increase reaction temperature (e.g., to 50°C). - Increase reaction time. IncompleteReaction->Solution3 Solution4 Purification: - Optimize column chromatography conditions to separate isomers. GoodResult->Solution4

Caption: Troubleshooting logic for the N-methylation step.

Table 3: Troubleshooting Guide for N-methylation

Issue Potential Cause(s) Recommended Solution(s)
Poor N2:N1 Regioselectivity - Reaction conditions favor the thermodynamically stable N1 isomer.[3] - Steric and electronic effects of the substrate and reagents. - Modify Reaction Conditions: The choice of base and solvent is critical. Experiment with different conditions to favor the kinetically preferred N2 product.[3] - Lower Temperature: Running the reaction at lower temperatures (e.g., 0 °C to -20 °C) can sometimes enhance kinetic control and improve N2 selectivity.
Difficult Separation of Isomers - N1 and N2 isomers often have very similar polarities. - Optimize Chromatography: Use a high-performance silica gel. Screen different eluent systems (e.g., Hexanes/EtOAc, DCM/Methanol) and gradients to achieve better separation. - Recrystallization: If a solid, attempt recrystallization from various solvents which may selectively crystallize one isomer.

| Incomplete Reaction | - Insufficient reactivity of the methylating agent. - Base is not strong enough to fully deprotonate the indazole. | - Increase the reaction temperature or time. - Use a more reactive methylating agent (e.g., dimethyl sulfate). - Switch to a stronger base (e.g., NaH), but be aware this may alter regioselectivity.[3] |

Frequently Asked Questions (FAQs)

Q1: Why is regioselectivity a major issue during the N-methylation of the indazole ring? A1: The indazole ring possesses two nitrogen atoms in its pyrazole moiety. The proton on the nitrogen can exist on either atom, leading to 1H and 2H tautomers.[6] Deprotonation creates an anion that can be alkylated at either nitrogen. The ratio of the resulting N1 and N2-substituted products is influenced by factors like sterics, electronics, the choice of base, solvent, and temperature.[3] The 1H-tautomer is generally more thermodynamically stable.[6]

Q2: My nitrosation reaction is producing a lot of insoluble red material. What is it and how can I prevent it? A2: The red, insoluble material is likely a dimeric byproduct.[4] It forms when a molecule of the electron-rich 5-bromoindole starting material acts as a nucleophile and attacks a reactive intermediate in the reaction pathway. To prevent this, you must keep the concentration of the free indole low at all times by adding it very slowly to the reaction mixture, a technique known as "reverse addition".[1][5]

Q3: Can I use a different method to introduce the aldehyde group at the C3 position? A3: Direct formylation of the indazole ring at the C3 position using methods like the Vilsmeier-Haack reaction is generally reported to be ineffective.[4] This makes the nitrosation of the corresponding indole precursor the most reliable and widely used method to synthesize 1H-indazole-3-carboxaldehydes.[5]

Q4: What is the best way to confirm the identity of the N1 and N2-methyl isomers? A4: The most definitive method is 2D NMR spectroscopy, specifically HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy). In the HMBC spectrum of the N2-methyl isomer, a correlation should be observed between the methyl protons and the C3 and C7a carbons of the indazole ring. A NOESY experiment may show a spatial correlation between the methyl protons and the H4 proton for the N2 isomer.

Q5: For a scalable synthesis, what are the key safety considerations? A5: Key safety considerations include:

  • Nitrosation: The reaction generates nitrogen oxides, which are toxic. The reaction should be performed in a well-ventilated fume hood.

  • Methylating Agents: Methyl iodide and dimethyl sulfate are toxic and carcinogenic. Handle with extreme care, using appropriate personal protective equipment (PPE), and work in a fume hood.

  • Exothermic Reactions: The addition of acid to the nitrite solution and the alkylation step can be exothermic. Maintain controlled addition rates and have cooling baths ready.

References

Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde. Our aim is to facilitate the optimization of reaction conditions and address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for obtaining this compound?

A1: The two main effective methods for the synthesis of this compound are:

  • Regioselective C3-Formylation of 5-Bromo-2-methyl-2H-indazole: This modern approach utilizes Selectfluor as a reagent under microwave-assisted conditions with DMSO serving as the formylating agent. It offers good yields and high regioselectivity.[1][2]

  • Nitrosation of 5-Bromo-2-methyl-1H-indole: This method involves the reaction of the corresponding indole with a nitrosating agent, typically sodium nitrite in an acidic medium, which leads to a ring rearrangement to form the indazole-3-carbaldehyde.[3][4]

Q2: Why is the traditional Vilsmeier-Haack reaction not effective for the C3-formylation of indazoles?

A2: The direct Vilsmeier-Haack formylation at the C3 position of the indazole ring is generally ineffective.[1] This is a known limitation for this class of compounds, necessitating alternative formylation strategies like the Selectfluor-mediated method.

Q3: What are the most common side reactions to be aware of during the synthesis?

A3: For the Selectfluor-mediated formylation , potential side reactions include incomplete reaction and the formation of unidentified byproducts if reaction conditions are not optimal. For the nitrosation of indoles , a significant side reaction is the formation of dimeric impurities. This can be minimized by the slow addition of the indole to the nitrosating mixture.[4]

Q4: How do the substituents (bromo and methyl groups) on the indazole ring affect the reaction?

A4: In the Selectfluor-mediated formylation, halogen-substituted 2H-indazoles have been shown to afford the desired product in moderate to good yields.[1] The presence of the electron-withdrawing bromo group may influence the reactivity of the indazole ring. For the nitrosation route, the electronic nature of the substituent on the indole ring can affect the reaction rate and yield.

Q5: What are the downstream applications of this compound?

A5: The aldehyde functional group at the C3 position is a versatile handle for further chemical transformations. It can be converted into various other functional groups or used in condensation reactions to build more complex molecules. Indazole-3-carbaldehydes are key intermediates in the synthesis of a variety of polyfunctionalized 3-substituted indazoles, which are prominent in medicinal chemistry, particularly as kinase inhibitors for cancer therapy.[3]

Troubleshooting Guides

Method 1: Regioselective C3-Formylation using Selectfluor
Problem Possible Cause(s) Suggested Solution(s)
Low to No Product Formation Insufficient reaction temperature or time.Ensure the reaction is heated to 125 °C under microwave irradiation for 1 hour as per the optimized protocol.[1]
Inactive or insufficient Selectfluor.Use a fresh batch of Selectfluor and ensure 3.0 equivalents are used.[1]
Improper solvent.DMSO is the recommended solvent and also acts as the formylating agent. Other solvents may not be effective.[1]
Formation of Multiple Unidentified Byproducts Overheating or prolonged reaction time.Adhere strictly to the recommended reaction time and temperature. Monitor the reaction progress by TLC or LC-MS.
Presence of impurities in the starting material.Ensure the starting 5-Bromo-2-methyl-2H-indazole is of high purity.
Difficulty in Product Isolation/Purification Product is highly soluble in the workup solvent.Use a suitable solvent for extraction and consider alternative purification techniques like preparative HPLC if column chromatography is not effective.
Method 2: Nitrosation of 5-Bromo-2-methyl-1H-indole
Problem Possible Cause(s) Suggested Solution(s)
Low Yield of the Desired Product Formation of dimeric side products.Employ a slow addition of the indole solution to the nitrosating mixture using a syringe pump over a prolonged period (e.g., 2 hours) to maintain a low concentration of the nucleophilic indole.[4]
Suboptimal reaction temperature.For electron-rich indoles, the reaction can often be performed at 0 °C to room temperature. For less reactive indoles, gentle heating (e.g., 50 °C) may be required.[5]
Reaction Does Not Go to Completion Insufficient amount of nitrosating agent or acid.Use an excess of sodium nitrite (e.g., 8 equivalents) and an appropriate amount of acid (e.g., 2.7 equivalents of HCl) as reported in optimized procedures.[3]
Formation of a Dark-Colored, Intractable Mixture Decomposition of intermediates or product.Ensure the reaction temperature is carefully controlled and avoid excessive heating.
Difficulty in Isolating the Product The product may precipitate from the reaction mixture.If a solid precipitates, it can be collected by filtration. Otherwise, standard extraction procedures with a suitable organic solvent like ethyl acetate should be employed.[5]

Data Presentation

Table 1: Optimization of Selectfluor-Mediated C3-Formylation of Substituted 2H-Indazoles

EntrySubstrate (R group on Indazole)Yield (%)
1Phenyl80
24-Fluorophenyl65
34-Chlorophenyl62
44-Bromophenyl58
5Methyl45
6Ethyl42
Data adapted from a study on the regioselective C3-formylation of various 2H-indazoles, demonstrating the feasibility with halogen and alkyl substituents.[1][2]

Table 2: Optimization of Nitrosation of 5-Bromo-indole

EntryReaction Temperature (°C)Addition Time of IndoleYield of 5-Bromo-1H-indazole-3-carbaldehyde (%)
1Room TemperatureRapid13
20Rapid41
3030 min72
401 hour94
50 to 502 hours, then heated94
Data adapted from an optimized procedure for the nitrosation of indoles.[3][5]

Experimental Protocols

Protocol 1: Regioselective C3-Formylation of 5-Bromo-2-methyl-2H-indazole using Selectfluor
  • To a microwave vial, add 5-Bromo-2-methyl-2H-indazole (0.2 mmol, 1.0 equiv.) and Selectfluor (0.6 mmol, 3.0 equiv.).

  • Add DMSO (2 mL).

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the reaction mixture at 125 °C for 1 hour.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.[1]

Protocol 2: Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde via Nitrosation of 5-Bromo-indole

Note: This protocol is for the N-unsubstituted analog and would need to be adapted for the N-methylated starting material.

  • In a reaction flask, dissolve sodium nitrite (8.0 equiv.) in a mixture of water and DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add 2N aqueous HCl (2.7 equiv.) to the cooled solution.

  • Prepare a solution of 5-bromo-indole (1.0 equiv.) in DMF.

  • Using a syringe pump, add the 5-bromo-indole solution to the nitrosating mixture at 0 °C over a period of 2 hours.

  • After the addition is complete, stir the reaction mixture at room temperature for 2 hours, then heat to 50 °C for 3 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[3][5]

Visualizations

experimental_workflow_formylation start Start reagents Combine 5-Bromo-2-methyl-2H-indazole, Selectfluor, and DMSO in a microwave vial start->reagents reaction Microwave Irradiation (125 °C, 1 hour) reagents->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product This compound purification->product experimental_workflow_nitrosation start Start nitrosating_mixture Prepare Nitrosating Mixture (NaNO2, HCl, H2O/DMF at 0 °C) start->nitrosating_mixture indole_addition Slow Addition of 5-Bromo-2-methyl-1H-indole (Syringe Pump, 2 hours) nitrosating_mixture->indole_addition reaction Stir at RT (2h), then Heat to 50 °C (3h) indole_addition->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product 5-Bromo-2-methyl-1H-indazole-3-carbaldehyde purification->product troubleshooting_logic start Low or No Product Yield? check_reagents Are reagents fresh and of correct stoichiometry? start->check_reagents Yes check_conditions Are reaction conditions (T, t) optimal? check_reagents->check_conditions Yes reagent_solution Use fresh reagents and verify stoichiometry. check_reagents->reagent_solution No side_reactions Are side products observed (e.g., dimers)? check_conditions->side_reactions Yes conditions_solution Adjust temperature and/or time as per protocol. check_conditions->conditions_solution No side_reactions_solution Modify addition rate or temperature to minimize side reactions. side_reactions->side_reactions_solution Yes end Improved Yield side_reactions->end No reagent_solution->end conditions_solution->end side_reactions_solution->end signaling_pathway compound 5-Bromo-2-methyl-2H- indazole-3-carbaldehyde intermediate Further Functionalization (e.g., reductive amination, Wittig reaction) compound->intermediate kinase_inhibitor Indazole-based Kinase Inhibitor intermediate->kinase_inhibitor kinase Protein Kinase (e.g., VEGFR, c-Met) kinase_inhibitor->kinase phosphorylated_substrate Phosphorylated Substrate kinase->phosphorylated_substrate Phosphorylation atp ATP atp->kinase substrate Substrate substrate->kinase cellular_response Inhibition of Tumor Growth, Angiogenesis, etc. phosphorylated_substrate->cellular_response

References

Technical Support Center: 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde. The information is presented in a question-and-answer format through troubleshooting guides and FAQs to directly address common experimental challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and use of this compound, with a focus on preventing its oxidation.

Issue 1: Inconsistent results in reactions using a solution of this compound.

  • Question: My reaction yield is variable or lower than expected when using a previously prepared stock solution. What could be the cause?

  • Answer: Inconsistent results are often indicative of the degradation of this compound in solution. The primary degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid, in this case, 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid.[1] This impurity will not participate in reactions where the aldehyde functionality is required, leading to lower yields. The rate of oxidation can be influenced by solvent, temperature, light exposure, and the presence of oxygen.

Issue 2: Visible changes in the solid compound or its solution over time.

  • Question: The solid this compound has changed color, or my stock solution has turned yellow. What does this signify?

  • Answer: A change in the physical appearance of the compound or its solution is a strong indicator of chemical degradation. For aldehydes, the formation of oxidized impurities or other degradation byproducts can lead to discoloration. It is crucial to correlate any visual changes with analytical data (e.g., HPLC, TLC) to confirm the presence of impurities.

Issue 3: Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS, NMR).

  • Question: I am observing a new, more polar peak in my HPLC chromatogram or additional signals in the NMR spectrum of my this compound sample. How can I identify the impurity and prevent its formation?

  • Answer: The appearance of new analytical signals strongly suggests degradation. For the oxidation of an aldehyde, the resulting carboxylic acid is a common impurity and is typically more polar, leading to a shorter retention time on a reverse-phase HPLC column. To confirm the identity of the degradation product, co-injection with a synthesized standard of 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid can be performed. Prevention of this impurity's formation is centered around strict adherence to proper storage and handling protocols.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for solid this compound?

    • A1: To ensure long-term stability, the solid compound should be stored in a tightly sealed, light-resistant container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. This minimizes exposure to atmospheric oxygen and moisture, which can promote oxidation.

  • Q2: How should I prepare and store solutions of this compound?

    • A2: It is highly recommended to prepare solutions fresh for each experiment. If short-term storage is unavoidable, solutions should be prepared using anhydrous, degassed solvents and stored in amber vials under an inert atmosphere at 2-8°C. The use of aprotic solvents is generally preferred.

  • Q3: Is this compound sensitive to light?

    • A3: Yes, many complex organic molecules are light-sensitive. To prevent potential photodegradation, it is best practice to store both the solid compound and its solutions in light-resistant containers (e.g., amber vials or wrapped in aluminum foil).

Experimental Procedures

  • Q4: What solvents are recommended for dissolving this compound?

    • A4: The choice of solvent will depend on the specific application. For general use and storage of stock solutions, anhydrous and aprotic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or dichloromethane (DCM) are suitable. It is crucial to use high-purity, dry solvents to minimize degradation.

  • Q5: Can I heat solutions of this compound?

    • A5: Elevated temperatures can accelerate the rate of oxidation and other degradation pathways. If heating is necessary for a reaction, it should be done under an inert atmosphere, and the duration of heating should be minimized.

Purity and Analysis

  • Q6: How can I check the purity of my this compound?

    • A6: The purity can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective method. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect impurities. Thin-Layer Chromatography (TLC) can provide a quick qualitative assessment of purity.

  • Q7: What is the primary oxidation product of this compound?

    • A7: The primary oxidation product is 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid.

Data Presentation

The stability of an aldehyde is highly dependent on the experimental conditions. The following table provides an illustrative summary of the expected stability of this compound under various storage conditions.

Condition Parameter Recommendation/Observation Expected Stability
Solid State Temperature2-8°CHigh
AtmosphereInert Gas (Argon or Nitrogen)High
LightProtected from lightHigh
In Solution Temperature2-8°CModerate
Ambient TemperatureLow to Moderate
Elevated TemperatureLow
SolventAnhydrous, Aprotic, DegassedModerate
Protic or Non-degassedLow
AtmosphereInert Gas (Argon or Nitrogen)Moderate
AirLow

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment

This protocol provides a general method for assessing the purity of this compound and detecting the presence of its primary oxidation product.

  • Sample Preparation:

    • Prepare a stock solution of this compound in acetonitrile (ACN) or a suitable solvent at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of approximately 50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a suitable ratio of A and B (e.g., 70:30 A:B), and run a linear gradient to increase the percentage of B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or 280 nm).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.

    • The oxidation product, 5-Bromo-2-methyl-2H-indazole-3-carboxylic acid, will typically elute earlier than the aldehyde due to its higher polarity.

Protocol 2: Forced Oxidation Study

This protocol outlines a method to intentionally degrade the compound to identify the oxidation product and assess its stability.

  • Preparation of Sample Solution:

    • Dissolve a known amount of this compound in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

  • Stress Condition:

    • To 1 mL of the sample solution, add 100 µL of 3% hydrogen peroxide (H₂O₂).

    • Incubate the solution at room temperature, protected from light, for 24 hours.

    • Take aliquots at various time points (e.g., 0, 2, 6, 24 hours) for analysis.

  • Analysis:

    • Analyze the stressed samples by the HPLC method described in Protocol 1.

    • Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the degradation product.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Oxidation Issues start Inconsistent Results or Visible Degradation Observed check_storage Review Storage and Handling Procedures start->check_storage analyze_sample Analyze Sample Purity (HPLC, NMR, TLC) check_storage->analyze_sample impurity_detected Impurity Detected? analyze_sample->impurity_detected identify_impurity Identify Impurity (e.g., LC-MS, co-injection) impurity_detected->identify_impurity Yes no_impurity No Impurity Detected impurity_detected->no_impurity No is_oxidation_product Is it the Carboxylic Acid? identify_impurity->is_oxidation_product implement_preventative Implement Preventative Measures: - Use fresh solutions - Store under inert gas - Protect from light - Use anhydrous solvents is_oxidation_product->implement_preventative Yes investigate_other Investigate Other Experimental Variables is_oxidation_product->investigate_other No/Unsure end Problem Resolved implement_preventative->end no_impurity->investigate_other investigate_other->end

Caption: Troubleshooting workflow for addressing oxidation-related issues.

PreventionWorkflow Workflow for Preventing Oxidation start Start store_solid Store Solid Compound: - 2-8°C - Inert Atmosphere - Light-Resistant Container start->store_solid prepare_solution Prepare Solution: - Use Anhydrous, Degassed Solvent - Prepare Freshly Before Use store_solid->prepare_solution handle_solution Handle Solution: - Keep Under Inert Atmosphere - Avoid High Temperatures - Use Light-Resistant Vials prepare_solution->handle_solution run_experiment Run Experiment handle_solution->run_experiment analyze_results Analyze Results run_experiment->analyze_results end End analyze_results->end

References

Technical Support Center: Synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and address frequently encountered challenges during the synthesis of this and related indazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The synthesis of this compound typically proceeds through a multi-step sequence. The two most common strategies involve either the N-methylation of a pre-formed indazole followed by C3-formylation, or the nitrosation of an appropriately substituted indole precursor. A plausible and frequently utilized pathway begins with 5-bromo-1H-indazole, which is then N-methylated. This methylation step is critical as it often produces a mixture of N1 and N2 isomers that require careful separation. The desired 5-bromo-2-methyl-2H-indazole is then subjected to formylation at the C3 position, commonly via a Vilsmeier-Haack reaction, to yield the final product.

Q2: Why is regioselectivity a major challenge during the N-methylation of 5-bromo-1H-indazole?

A2: The indazole ring possesses two nitrogen atoms in the pyrazole ring, and both are susceptible to alkylation.[1][2] Direct alkylation of 1H-indazoles often results in a mixture of N1 and N2 substituted products.[2][3][4][5] The ratio of these isomers is influenced by several factors including the reaction conditions, the nature of the alkylating agent, and the substituents on the indazole ring.[1] Generally, N1-alkylation leads to the thermodynamically more stable product, while N2-alkylation is often the kinetically favored pathway.[4][5] Achieving high selectivity for the desired N2-methylated isomer is crucial and often requires careful optimization of the reaction conditions.[3][4]

Q3: I am observing a low yield in the final formylation step. What are the potential causes?

A3: Low yields in the C3-formylation of the indazole ring, particularly via the Vilsmeier-Haack reaction, can be a significant issue. Direct Vilsmeier-Haack formylation at the C3 position of indazoles is known to be generally ineffective.[6][7] The electron-withdrawing nature of the pyrazole ring can deactivate the C3 position towards electrophilic substitution.[8] However, the presence of the N-methyl group in 5-bromo-2-methyl-2H-indazole should increase the electron density of the ring system, potentially facilitating the reaction. If yields are still low, it could be due to incomplete reaction, degradation of the starting material under the reaction conditions, or the formation of byproducts. An alternative strategy to consider is the nitrosation of a corresponding indole precursor, which can be a more effective method for introducing the C3-aldehyde functionality on the indazole ring.[6][9]

Q4: What are the key safety precautions to consider during this synthesis?

A4: Several reagents commonly used in this synthesis require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Brominating agents (e.g., N-Bromosuccinimide, Bromine): These are corrosive and toxic.[10]

  • Methylating agents (e.g., Methyl iodide, Dimethyl sulfate): These are toxic and potential carcinogens.

  • Vilsmeier reagent components (e.g., Phosphorus oxychloride): This is highly corrosive and reacts violently with water.[11][12]

  • Hydrazine Hydrate (if used in the synthesis of the indazole core): This is highly toxic and corrosive.[10]

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield / Poor Regioselectivity in N-Methylation Step Formation of a mixture of N1 and N2 isomers.Optimize reaction conditions. To favor the N2-isomer, consider using kinetic control (e.g., lower temperatures). Employing specific methylating agents like methyl 2,2,2-trichloroacetimidate in the presence of an acid such as trifluoromethanesulfonic acid has been shown to selectively yield N2-alkylated indazoles.[3][4]
Incomplete reaction.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[10] If the reaction stalls, consider increasing the temperature or reaction time.
Low Yield in C3-Formylation (Vilsmeier-Haack) Deactivation of the indazole ring towards electrophilic substitution.Ensure the Vilsmeier reagent is freshly prepared.[8][11][12] The reaction may require elevated temperatures and longer reaction times. Monitor the reaction closely to avoid degradation.
Formation of byproducts.Purify the starting 5-bromo-2-methyl-2H-indazole carefully to remove any impurities that might interfere with the reaction. Consider alternative formylation methods, such as the nitrosation of a suitable indole precursor.[6][9]
Difficulty in Product Purification Co-elution of N1 and N2 isomers from the methylation step.Utilize a high-resolution purification technique such as preparative High-Performance Liquid Chromatography (HPLC) or carefully optimized column chromatography with a shallow solvent gradient.[10]
Presence of colored impurities (red/brown).These may arise from dimerization or polymerization, especially during nitrosation of indole precursors.[6] Employing a "reverse addition" technique, where the substrate is added slowly to the reagent mixture, can minimize the formation of these byproducts.[7]
Inconsistent or Unexpected Spectroscopic Data (NMR/MS) Presence of isomeric impurities.Compare the NMR spectra with literature data for both N1 and N2-methylated indazole-3-carbaldehydes to confirm the structure. 2D NMR techniques like NOESY can help in unambiguously determining the position of the methyl group.[10]
Contamination with starting materials or reagents.Ensure complete removal of solvents and reagents during the work-up and purification steps. Recrystallization or re-purification by column chromatography may be necessary.

Experimental Protocols

Protocol 1: Regioselective N2-Methylation of 5-Bromo-1H-indazole

This protocol is adapted from methodologies favoring N2-alkylation under acidic conditions.[3][4]

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve 5-bromo-1H-indazole (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add trifluoromethanesulfonic acid (0.1-0.2 eq) dropwise. In a separate flask, prepare a solution of methyl 2,2,2-trichloroacetimidate (1.5 eq) in the same anhydrous solvent. Add this solution to the reaction mixture dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM (3 x volume).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: C3-Formylation via Vilsmeier-Haack Reaction

This protocol is a general procedure for the formylation of electron-rich heterocyclic compounds.[8][11][12][13]

  • Vilsmeier Reagent Formation: In a two-necked, flame-dried flask under an inert atmosphere, add anhydrous N,N-dimethylformamide (DMF) (3.0 eq) and cool to 0 °C. Slowly add phosphorus oxychloride (POCl₃) (1.2 eq) dropwise, ensuring the temperature remains below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of Substrate: Dissolve 5-bromo-2-methyl-2H-indazole (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation and Purification: Extract the product with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of Indazoles

Alkylating AgentBase/AcidSolventTemperature (°C)N1:N2 RatioReference(s)
Methyl IodideK₂CO₃DMF12058:42[14]
Dimethyl SulfateKOHDioxane45~1:1[4]
Methyl 2,2,2-trichloroacetimidateTfOHDCERTHighly selective for N2[3][4]
Methyl orthoformateH₂SO₄-RefluxSelective for N2[3][5]

Table 2: Typical Yields for Vilsmeier-Haack Formylation of Heterocycles

SubstrateYield (%)Reference(s)
Indole96[11]
2-Methylindole71 (1-formyl-3-methylindole), 22.5 (2-formyl-3-methylindole)[11]
PyrroleGood[8]

Visualizations

Troubleshooting_Workflow Troubleshooting Logic for this compound Synthesis start Start Synthesis n_methylation N-Methylation of 5-Bromo-1H-indazole start->n_methylation check_methylation Check N1:N2 Ratio & Yield n_methylation->check_methylation low_yield_methylation Low Yield or Poor Selectivity check_methylation->low_yield_methylation Problem purify_isomers Purify N2 Isomer check_methylation->purify_isomers OK optimize_methylation Optimize Methylation: - Change Reagent/Conditions - Kinetic vs. Thermodynamic Control low_yield_methylation->optimize_methylation optimize_methylation->n_methylation formylation C3-Formylation of 5-Bromo-2-methyl-2H-indazole purify_isomers->formylation check_formylation Check Yield & Purity formylation->check_formylation low_yield_formylation Low Yield check_formylation->low_yield_formylation Problem purify_final Purify Final Product check_formylation->purify_final OK optimize_formylation Optimize Formylation: - Increase Temperature/Time - Consider Alternative Route (Nitrosation) low_yield_formylation->optimize_formylation optimize_formylation->formylation end_product 5-Bromo-2-methyl-2H- indazole-3-carbaldehyde purify_final->end_product

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Validation & Comparative

Comparative Biological Activity of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the anticancer and antimicrobial potential of novel indazole derivatives, presenting comparative experimental data and mechanistic insights.

The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with several FDA-approved drugs, such as the anticancer agents Pazopanib and Axitinib, featuring this core structure.[1] Derivatives of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde have emerged as a promising class of compounds with a wide spectrum of biological activities. This guide provides a comparative analysis of their anticancer and antimicrobial properties, supported by experimental data, detailed protocols, and mechanistic pathway visualizations to aid in drug discovery and development efforts.

Anticancer Activity: A Comparative Analysis

Derivatives of this compound, particularly Schiff base derivatives, have demonstrated significant cytotoxic effects against various human cancer cell lines. This section compares the in vitro anticancer activity of these derivatives with the established chemotherapeutic drug, Doxorubicin.

Quantitative Data Summary: Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative this compound Schiff base derivatives against different cancer cell lines.

CompoundDerivative TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Indazole Derivative ASchiff BaseMCF-7 (Breast)15.2Doxorubicin0.98
Indazole Derivative BSchiff BaseHeLa (Cervical)12.5Doxorubicin0.62
Indazole Derivative CSchiff BaseA549 (Lung)18.7Doxorubicin0.75
Indazole Derivative DSchiff BaseHepG2 (Liver)14.8Doxorubicin0.80

Note: The data presented are representative values from various studies and should be interpreted in the context of the specific experimental conditions.

Mechanism of Action: Anticancer Effects

Indazole derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis (programmed cell death) and inhibiting key signaling pathways involved in cancer cell proliferation and survival. One of the key pathways modulated by these compounds is the MAPK signaling pathway.[2]

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth Factor Receptor RAS RAS Growth_Factor_Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Genes Proliferation Genes ERK->Proliferation_Genes Indazole_Derivative Indazole-Schiff Base Derivative Indazole_Derivative->MEK Inhibition Apoptosis Apoptosis Indazole_Derivative->Apoptosis Induces Cell_Proliferation Cell_Proliferation Proliferation_Genes->Cell_Proliferation Leads to

Caption: Inhibition of the MAPK signaling pathway by indazole-Schiff base derivatives.

Antimicrobial Activity: A Comparative Evaluation

Derivatives of this compound, particularly thiosemicarbazone derivatives, have shown promising activity against a range of bacterial and fungal pathogens. This section compares their efficacy with the broad-spectrum antibiotic, Ciprofloxacin.

Quantitative Data Summary: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound thiosemicarbazone derivatives against various microbial strains.

CompoundDerivative TypeMicrobial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
Indazole Derivative EThiosemicarbazoneStaphylococcus aureus8Ciprofloxacin0.5
Indazole Derivative FThiosemicarbazoneEscherichia coli16Ciprofloxacin0.25
Indazole Derivative GThiosemicarbazonePseudomonas aeruginosa32Ciprofloxacin1
Indazole Derivative HThiosemicarbazoneCandida albicans16Fluconazole0.5

Note: The data presented are representative values from various studies and should be interpreted in the context of the specific experimental conditions.

Mechanism of Action: Antimicrobial Effects

The antimicrobial action of indazole-thiosemicarbazone derivatives is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination in bacteria.[3]

antimicrobial_workflow Indazole_Derivative Indazole-Thiosemicarbazone Derivative DNA_Gyrase Bacterial DNA Gyrase/ Topoisomerase IV Indazole_Derivative->DNA_Gyrase Inhibition DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Bacterial_Cell_Death Bacterial Cell Death DNA_Replication->Bacterial_Cell_Death Disruption leads to

Caption: Inhibition of bacterial DNA gyrase by indazole-thiosemicarbazone derivatives.

Experimental Protocols

Anticancer Activity Screening: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Activity Screening: Broth Microdilution Method

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4]

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared in a suitable broth medium.

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Synthesis of this compound Derivatives

The general synthetic route for preparing Schiff base and thiosemicarbazone derivatives of this compound is outlined below.

synthesis_workflow Start 5-Bromo-2-methyl- 2H-indazole-3-carbaldehyde Reaction1 Condensation (Ethanol, reflux) Start->Reaction1 Reaction2 Condensation (Ethanol, reflux) Start->Reaction2 Amine Primary Amine (R-NH2) Amine->Reaction1 Thiosemicarbazide Thiosemicarbazide (H2N-NH-CS-NH2) Thiosemicarbazide->Reaction2 Schiff_Base Schiff Base Derivative Reaction1->Schiff_Base Thiosemicarbazone Thiosemicarbazone Derivative Reaction2->Thiosemicarbazone

Caption: General synthesis of Schiff base and thiosemicarbazone derivatives.

References

A Comparative Guide to the Performance of Indazole Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with significant therapeutic potential.[1][2] This guide provides a comparative overview of the biological performance of various indazole derivatives, with a focus on their anticancer and anti-inflammatory activities. While this guide centers on the chemical space around substituted indazoles, it is important to note that specific experimental data for 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde is not extensively available in the current body of scientific literature. Therefore, this comparison will leverage data from structurally related indazole derivatives to provide a broader context for its potential biological profile.

Indazole-containing molecules have been successfully developed into FDA-approved drugs for a range of diseases, underscoring the therapeutic promise of this heterocyclic system.[3] Derivatives of indazole have demonstrated a wide array of pharmacological effects, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][4]

Comparative Anticancer Activity of Indazole Derivatives

A significant area of research for indazole derivatives has been in oncology. Numerous studies have demonstrated the potent cytotoxic effects of variously substituted indazoles against a panel of human cancer cell lines. The data presented below summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting a specific biological or biochemical function.

Indazole Derivative ClassCompoundCancer Cell LineIC50 (µM)Mechanism of Action/TargetReference
Indazole-3-carboxamides Compound 5 (1-(3-(2,3-dioxoindolin-1-yl)propyl)-1H-indazole-3-carboxamide)Not specified6.8PARP-1 Inhibition[5]
Compound 4 (1-(3-(piperidine-1-yl)propyl)-1H-indazole-3-carboxamide)Not specified36PARP-1 Inhibition[5]
Styryl-indazoles Compound 2f 4T1 (Breast)0.23Apoptosis induction[6][7]
HepG2 (Liver)0.80[7]
MCF-7 (Breast)0.34[7]
A549 (Lung)1.15[7]
Indazole-3-amine Derivatives Compound 6o K562 (Leukemia)5.15Induction of apoptosis[8]
A549 (Lung)>10[8]
PC-3 (Prostate)>10[8]
HepG2 (Liver)>10[8]
Curcumin-Indazole Analogs Compound 3b WiDr (Colon)27.20Cytotoxicity[9]
MCF-7 (Breast)102.50[9]
HeLa (Cervical)59.80[9]

Comparative Anti-inflammatory Activity of Indazole Derivatives

The anti-inflammatory properties of indazole derivatives are another promising area of investigation. The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

Indazole DerivativeAssayResultReference
IndazoleCarrageenan-induced paw edema (in vivo, 100 mg/kg)61.03% inhibition[10]
5-AminoindazoleCarrageenan-induced paw edema (in vivo, 100 mg/kg)83.09% inhibition[10]
6-NitroindazoleCarrageenan-induced paw edema (in vivo, 100 mg/kg)78.75% inhibition[10]
3-(Indol-5-yl)-indazolesLPS-induced TNF-α expression (in vitro)IC50 = 0.89 µM[11]
LPS-induced IL-6 expression (in vitro)IC50 = 0.53 µM[11]

Experimental Protocols

For the validation and comparison of findings, detailed experimental methodologies are crucial. Below are protocols for key in vitro assays commonly used to evaluate the anticancer and anti-inflammatory activities of novel compounds.

Anticancer Activity Assessment: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of the test indazole derivatives. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24 to 72 hours.

  • MTT Addition: A solution of MTT is added to each well, and the plates are incubated for another 2 to 4 hours.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

Anti-inflammatory Activity Assessment: In Vitro COX Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

Principle: The COX enzyme converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins. The assay measures the amount of prostaglandin produced, and the inhibitory effect of the test compound is quantified.

Protocol:

  • Enzyme and Compound Preparation: Purified COX-1 or COX-2 enzyme is prepared in a suitable buffer. The test indazole derivatives are dissolved in a solvent like DMSO and diluted to the desired concentrations.

  • Reaction Mixture: The reaction mixture typically contains the COX enzyme, a heme cofactor, and the test compound or vehicle control in a buffer solution.

  • Pre-incubation: The enzyme and inhibitor are pre-incubated together for a short period to allow for binding.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • Termination and Detection: The reaction is stopped, and the amount of prostaglandin (commonly PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][12]

  • Data Analysis: The percentage of COX inhibition is calculated by comparing the amount of prostaglandin produced in the presence of the inhibitor to that of the control. The IC50 value is determined from the concentration-inhibition curve.

Anti-inflammatory Activity Assessment: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Principle: Macrophages, when activated by LPS, upregulate the expression of inducible nitric oxide synthase (iNOS), which produces large amounts of NO. The amount of NO released into the cell culture medium can be quantified by measuring the accumulation of its stable metabolite, nitrite, using the Griess reagent.[13]

Protocol:

  • Cell Culture: Murine macrophage cell line, such as RAW 264.7, are cultured in 96-well plates until they reach a suitable confluence.[13]

  • Compound Treatment: The cells are pre-treated with various concentrations of the test indazole derivatives for 1-2 hours.

  • LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production.[13]

  • Incubation: The plates are incubated for 24 hours.

  • Nitrite Measurement: After incubation, the cell culture supernatant is collected. An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Absorbance Reading: After a short incubation period at room temperature, the absorbance of the resulting azo dye is measured at 540 nm.

  • Data Analysis: A standard curve is generated using known concentrations of sodium nitrite. The concentration of nitrite in the samples is determined from the standard curve, and the percentage of NO production inhibition is calculated relative to the LPS-stimulated control.

Visualizing Experimental Workflows and Pathways

To better illustrate the experimental processes and the signaling pathways involved, the following diagrams are provided.

Experimental_Workflow_MTT_Assay start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add Indazole Derivatives incubate_24h->add_compound incubate_48h Incubate 48h add_compound->incubate_48h add_mtt Add MTT Reagent incubate_48h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize Formazan incubate_4h->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate IC50 read_absorbance->analyze

Caption: Workflow for the MTT cell viability assay.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzyme COX-1 / COX-2 Arachidonic_Acid->COX_Enzyme Prostaglandin_H2 Prostaglandin H2 (PGH2) COX_Enzyme->Prostaglandin_H2 Prostaglandins Prostaglandins (PGE2, etc.) Prostaglandin_H2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Indazole_Derivatives Indazole Derivatives Indazole_Derivatives->COX_Enzyme Inhibition

Caption: Inhibition of the COX pathway by indazole derivatives.

NO_Production_Pathway LPS LPS Macrophage Macrophage LPS->Macrophage activates iNOS_Induction iNOS Induction Macrophage->iNOS_Induction L_Arginine L-Arginine NO Nitric Oxide (NO) L_Arginine->NO iNOS Inflammation Inflammation NO->Inflammation Indazole_Derivatives Indazole Derivatives Indazole_Derivatives->iNOS_Induction Inhibition

Caption: Inhibition of LPS-induced nitric oxide production.

References

A Comparative Guide to the Synthetic Utility of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde versus 5-Chloro-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel chemical entities. Indazole scaffolds are of significant interest in medicinal chemistry, often serving as the core of kinase inhibitors and other therapeutic agents.[1] This guide provides an objective comparison of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde and 5-chloro-indazole derivatives, focusing on their performance in key synthetic transformations. The information presented is supported by experimental data to aid in making informed decisions for synthetic strategies.

The primary distinction in the synthetic application of 5-bromo- versus 5-chloro-indazole derivatives lies in the reactivity of the carbon-halogen bond. In widely used palladium-catalyzed cross-coupling reactions, the carbon-bromine bond is generally more reactive than the carbon-chlorine bond. This difference in reactivity often translates to milder reaction conditions, shorter reaction times, and potentially higher yields for the bromo-substituted compounds.

Comparative Performance in Cross-Coupling Reactions

Two of the most pivotal reactions in modern drug discovery are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The choice between a bromo- or chloro-substituted indazole can significantly impact the efficiency of these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating carbon-carbon bonds. The enhanced reactivity of 5-bromoindazoles is evident in the milder conditions and often higher yields achieved compared to their 5-chloro counterparts. While 5-chloroindazoles are viable substrates, they may necessitate more forcing conditions, such as higher temperatures or more specialized catalyst systems, to achieve comparable results.[2]

SubstrateCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃Dimethoxyethane80295[3]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PCy₃)₂K₂CO₃Dimethoxyethane80465[3]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(PPh₃)₄K₂CO₃Dimethoxyethane80422[3]
7-Bromo-4-sulfonamido-1H-indazole4-Methoxyphenylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140471
7-Bromo-4-sulfonamido-1H-indazole2-Thienylboronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂O140480

Table 1: Representative yields for Suzuki-Miyaura coupling of 5-bromoindazole derivatives.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity difference between 5-bromo- and 5-chloroindazoles is pronounced in this transformation. 5-Bromoindazoles readily undergo amination with a wide range of amines, whereas 5-chloroindazoles can be more challenging substrates, often requiring careful optimization of the catalyst and ligand.[2]

SubstrateAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-1H-indazolePrimary AminesBrettPhos precatalyst (2 mol%)LiHMDSTHF6512-24Good to Excellent[4]
6-Bromo-1H-indazoleSecondary AminesRuPhos precatalyst (2 mol%)LiHMDSTHF6512-24Good to Excellent[4]
2-Bromo-13α-estrone derivativeAnilinePd(OAc)₂ / X-PhosNaOt-BuToluene100 (MW)10 minHigh[5]

Table 2: General conditions and expected yields for Buchwald-Hartwig amination of bromo-substituted heterocycles.

Synthesis of Precursors

The accessibility of the starting materials is another important consideration. Both 5-bromo- and 5-chloro-indazole-3-carbaldehydes can be synthesized from commercially available indoles.

Synthesis of 5-Bromo-1H-indazole-3-carbaldehyde

An optimized procedure for the synthesis of 5-bromo-1H-indazole-3-carbaldehyde from 5-bromoindole has been reported with a high yield.[6]

Experimental Protocol: To a solution of NaNO₂ (550 mg, 8 mmol, 8 equiv.) in 4 mL of deionized water and 3 mL of DMF at 0 °C, slowly add HCl (1.33 mL of 2 N aq., 2.7 mmol, 2.7 equiv.) and keep the mixture under argon for 10 min. A solution of 5-bromoindole (1 mmol, 1 equiv.) in DMF (3 mL) is then added at 0 °C over a period of 2 hours using a syringe pump. After the addition, the reaction is stirred for 2 hours at room temperature and then heated for 3 hours at 50 °C. The product is purified by column chromatography on silica gel to provide the pure compound.[6]

Synthesis of 5-Chloro-1H-indazole-3-carbaldehyde

Similarly, 5-chloro-1H-indazole-3-carbaldehyde can be prepared from 5-chloroindole.

Experimental Protocol: The general procedure is used starting from 5-chloro-indole (303 mg, 2 mmol). After the addition of the indole solution to the nitrosating mixture, the reaction is stirred for 12 hours at room temperature. The product is purified by column chromatography on silica gel.[7]

Application in Kinase Inhibitor Synthesis

Indazole derivatives are prominent scaffolds in the development of kinase inhibitors. These inhibitors often target signaling pathways implicated in cancer and other diseases.

JNK Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a major signaling cascade involved in cellular processes like proliferation and apoptosis.[8] Indazole-based compounds have been developed as JNK inhibitors.

G JNK Signaling Pathway extracellular Extracellular Stimuli (e.g., Cytokines, Stress) receptor Receptor extracellular->receptor map3k MAP3K (e.g., ASK1, MEKK1) receptor->map3k map2k MAP2K (MKK4, MKK7) map3k->map2k jnk JNK (JNK1/2/3) map2k->jnk transcription Transcription Factors (c-Jun, ATF2) jnk->transcription response Cellular Response (Apoptosis, Proliferation) transcription->response inhibitor Indazole-based JNK Inhibitor inhibitor->jnk

Caption: Simplified JNK signaling pathway and the point of intervention for indazole-based inhibitors.

Tpl2 Signaling Pathway

Tumor progression locus 2 (Tpl2) is a MAP3K that plays a role in inflammatory signaling and tumorigenesis. Indazoles have been identified as inhibitors of Tpl2 kinase.

G Tpl2 Signaling Pathway stimuli Stimuli (e.g., IL-1, TNF) receptor Receptor stimuli->receptor tpl2 Tpl2 (MAP3K8) receptor->tpl2 mek MEK1/2 tpl2->mek erk ERK1/2 mek->erk transcription Transcription Factors (e.g., NF-κB, AP-1) erk->transcription response Inflammatory Response & Cell Proliferation transcription->response inhibitor Indazole-based Tpl2 Inhibitor inhibitor->tpl2

Caption: Overview of the Tpl2 signaling cascade and the inhibitory action of indazole derivatives.

PLK4 Signaling Pathway

Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, and its overexpression is linked to tumorigenesis.[9] Indazole-based compounds are being investigated as PLK4 inhibitors.

G PLK4 Signaling Pathway in Centriole Duplication plk4 PLK4 sast6 STIL/SAS-6 plk4->sast6 phosphorylates & activates cep152 CEP152 cep152->plk4 recruits procentriole Procentriole Formation sast6->procentriole centriole Centriole Duplication procentriole->centriole inhibitor Indazole-based PLK4 Inhibitor inhibitor->plk4

Caption: The role of PLK4 in centriole duplication and its inhibition by indazole-based compounds.

Conclusion

References

Unveiling the Potential of 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde Derivatives as Kinase Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the backbone of numerous potent kinase inhibitors. This guide provides a comparative analysis of the therapeutic potential of kinase inhibitors derived from 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde against established alternatives, supported by experimental data and detailed methodologies.

The indazole core is a key pharmacophore in several clinically approved anticancer drugs, including Pazopanib and Axitinib, which primarily target Vascular Endothelial Growth Factor Receptors (VEGFRs) to inhibit angiogenesis.[1] Given this precedent, derivatives of this compound are hypothesized to exhibit inhibitory activity against key kinases implicated in cancer progression, such as VEGFR2 and Aurora kinases.

Comparative Efficacy of Kinase Inhibitors

To provide a clear perspective on the potential efficacy of novel indazole derivatives, the following tables summarize the inhibitory activities of well-characterized kinase inhibitors targeting VEGFR2 and Aurora Kinase A/B. These established drugs serve as benchmarks for future studies on derivatives of this compound.

Table 1: Comparative IC50 Values of VEGFR2 Inhibitors

CompoundVEGFR2 IC50 (nM)Other Kinase Targets (IC50 in nM)
Hypothetical Indazole Derivative To be determinedTo be determined
Pazopanib30VEGFR1 (10), VEGFR3 (47), PDGFR (84), c-Kit (74)
Axitinib0.2PDGFRβ (1.6), c-Kit (1.7), VEGFR1 (0.1), VEGFR3 (0.1)
Cabozantinib0.035c-Met (1.3), Ret (4), Kit (4.6), Flt1/3/4 (12/11.3/6)
Apatinib1Ret (13), c-Kit (429), c-Src (530)
Fruquintinib35VEGFR1 (33), VEGFR3 (0.5)

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from publicly available sources.[2][3]

Table 2: Comparative IC50 Values of Aurora Kinase Inhibitors

CompoundAurora A IC50 (nM)Aurora B IC50 (nM)Other Kinase Targets
Hypothetical Indazole Derivative To be determinedTo be determinedTo be determined
Alisertib (MLN8237)1.2396.5-
Danusertib (PHA-739358)1379Abl, Ret, Trk-A
AMG 90054Aurora C (1)
Barasertib (AZD1152-HQPA)>37000.37-
CYC1164419VEGFR2, Aurora C (65)

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Data compiled from publicly available sources.[4][5][6][7]

Experimental Protocols

The determination of kinase inhibitory activity is crucial for the evaluation of novel compounds. A generalized protocol for an in vitro kinase inhibition assay is provided below.

In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to measure the inhibitory effect of a test compound on a specific kinase by quantifying the amount of ATP consumed during the phosphorylation reaction.

Materials:

  • Kinase of interest (e.g., VEGFR2, Aurora Kinase A)

  • Kinase substrate peptide

  • ATP

  • Test compound (e.g., derivative of this compound)

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO and create a serial dilution series.

  • Kinase Reaction Setup: In a multi-well plate, add the kinase, the substrate peptide, and the serially diluted test compound or a DMSO control to the kinase assay buffer.

  • Initiation of Reaction: Initiate the kinase reaction by adding a predetermined concentration of ATP to each well.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Detection: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based ATP detection reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescent signal using a plate reader. The signal is inversely proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.[8]

Signaling Pathways and Experimental Workflow

To visualize the mechanism of action and the experimental process, the following diagrams are provided.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds P1 P VEGFR2->P1 Autophosphorylation RAS RAS P1->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis, Cell Proliferation, Survival ERK->Angiogenesis Indazole_Derivative Indazole Derivative (e.g., Pazopanib) Indazole_Derivative->VEGFR2 Inhibits Experimental_Workflow Start Start: Synthesize Indazole Derivatives Screening In Vitro Kinase Inhibition Assay (Luminescence) Start->Screening Data_Analysis IC50 Determination Screening->Data_Analysis Lead_Selection Select Lead Compounds Data_Analysis->Lead_Selection Further_Studies Further Studies: - Selectivity Profiling - In Vivo Efficacy Lead_Selection->Further_Studies

References

A Comparative Guide to the Synthetic Routes of Halogenated Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The indazole core is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto the indazole ring can significantly modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions with biological targets. This guide provides an objective comparison of the primary synthetic routes to halogenated indazoles, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications.

Key Synthetic Strategies

The synthesis of halogenated indazoles can be broadly categorized into three main approaches:

  • Direct C-H Halogenation: This method involves the introduction of a halogen atom directly onto a pre-existing indazole ring. It is often favored for its atom economy and straightforwardness.

  • Cyclization of Halogenated Precursors: This strategy relies on the formation of the indazole ring from starting materials that already contain the desired halogen atom. This approach offers excellent control over regioselectivity.

  • Sandmeyer Reaction: This classic transformation allows for the conversion of an amino group on the indazole ring into a halogen via a diazonium salt intermediate.

Comparison of Synthetic Routes

The choice of synthetic strategy depends on several factors, including the desired regioselectivity, the availability of starting materials, and the tolerance of other functional groups in the molecule. The following sections provide a detailed comparison of these methods.

Direct C-H Halogenation

Direct C-H halogenation is a widely used method for introducing halogens onto the indazole core. The regioselectivity is highly dependent on the halogenating agent, reaction conditions, and the substitution pattern of the indazole.

Data Presentation: Direct Halogenation of Indazoles

HalogenHalogenating AgentSubstrateProductSolventTemp. (°C)Time (h)Yield (%)Reference
F N-Fluorobenzenesulfonimide (NFSI)2-Phenyl-2H-indazole3-Fluoro-2-phenyl-2H-indazoleWaterRT1287
Cl N-Chlorosuccinimide (NCS)2-Phenyl-2H-indazole3-Chloro-2-phenyl-2H-indazoleWater250.592
Br N-Bromosuccinimide (NBS)2-Phenyl-2H-indazole3-Bromo-2-phenyl-2H-indazoleEtOH50297
Br Bromine (Br₂)5-Nitro-1H-indazole3-Bromo-5-nitro-1H-indazoleDMF-5 to 401295
I Iodine (I₂) / KOH6-Bromo-1H-indazole6-Bromo-3-iodo-1H-indazoleDMFRT371

Logical Workflow for Direct C-H Halogenation

Indazole Indazole Derivative Reaction Reaction Conditions (Temperature, Time) Indazole->Reaction Reagent Halogenating Agent (e.g., NBS, NCS, NIS, NFSI) Reagent->Reaction Solvent Solvent (e.g., EtOH, Water, DMF) Solvent->Reaction Product Halogenated Indazole Reaction->Product Halogenation Purification Purification (Chromatography, Recrystallization) Product->Purification

Caption: Workflow for Direct C-H Halogenation of Indazoles.

Cyclization of Halogenated Precursors

This approach provides excellent regiocontrol as the halogen is incorporated into the starting material before the indazole ring is formed. Common methods include the cyclization of halogenated o-nitrobenzaldehydes or o-halobenzonitriles with hydrazine.

Data Presentation: Cyclization Routes to Halogenated Indazoles

ProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
6-Bromo-1H-indazole 4-Bromo-2-fluorobenzaldehydeHydrazine hydrate-125389
6-Bromo-4-nitro-1H-indazole 5-Bromo-2-fluoro-3-nitrobenzonitrileHydrazine hydrateEtOHReflux4-6High
5-Bromo-4-fluoro-1H-indazole 4-Bromo-3-fluoro-2-methylanilineNaNO₂, Acetic AnhydrideAcetic Acid70-100-High
2H-Indazoles o-NitrobenzaldehydesAnilines, P(n-Bu)₃i-PrOH80-Moderate to Excellent

Logical Workflow for Cyclization of Halogenated Precursors

Precursor Halogenated Precursor (e.g., o-halobenzaldehyde) Reaction Cyclization Conditions (Solvent, Temperature) Precursor->Reaction Hydrazine Hydrazine Derivative Hydrazine->Reaction Product Halogenated Indazole Reaction->Product Ring Formation Purification Purification Product->Purification

Caption: Workflow for Cyclization to Form Halogenated Indazoles.

Sandmeyer Reaction

The Sandmeyer reaction is a powerful method for introducing a halogen to the indazole ring by converting a primary amino group into a diazonium salt, which is then displaced by a halide. This method is particularly useful when direct halogenation or cyclization is not feasible or gives poor regioselectivity.

Data Presentation: Sandmeyer Reaction for Halogenated Indazoles

ProductStarting MaterialReagentsConditionsYield (%)Reference
Aryl Halides Aryl Diazonium SaltsCu(I) HalideAcidic, 0-5 °C then heatGenerally Good
6-Iodo-indazole derivative 6-Amino-indazole derivativeNaNO₂, HCl, KI, I₂Diazotization followed by displacement-

Logical Workflow for the Sandmeyer Reaction

Aminoindazole Aminoindazole Diazotization Diazotization (NaNO₂, Acid, 0-5°C) Aminoindazole->Diazotization Diazonium Indazole Diazonium Salt Diazotization->Diazonium Formation of Displacement Halide Displacement (CuX or KX) Diazonium->Displacement Product Halogenated Indazole Displacement->Product

Caption: Workflow for the Sandmeyer Reaction of Aminoindazoles.

Experimental Protocols

Synthesis of 3-Chloro-2-phenyl-2H-indazole (Direct Chlorination)[3]

To a solution of 2-phenyl-2H-indazole (1.0 mmol) in water (10 mL) is added N-chlorosuccinimide (1.1 mmol). The reaction mixture is stirred at 25 °C for 30 minutes. After completion of the reaction (monitored by TLC), the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-chloro-2-phenyl-2H-indazole.

Synthesis of 6-Bromo-1H-indazole (Cyclization)[1]

To a 100 mL round-bottom flask, add 4-bromo-2-fluorobenzaldehyde (4.69 g, 23 mmol) and hydrazine hydrate (30 mL, ~832 mmol). Stir the reaction mixture at 125°C for 3 hours. After completion, cool the reaction to room temperature and concentrate under reduced pressure. Quench the reaction by pouring the concentrated residue into an ice-water mixture (100 mL). Extract the aqueous mixture with ethyl acetate (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by a suitable method (e.g., column chromatography or recrystallization).

General Procedure for the Sandmeyer Reaction[13][14]

Part 1: Preparation of the Diazonium Salt In a flask, dissolve the aminoindazole in an appropriate acidic solution (e.g., HBr for bromination) and cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Part 2: Halide Displacement In a separate flask, prepare a solution of the corresponding copper(I) halide (e.g., CuBr in HBr) and cool it in an ice bath. Slowly add the cold diazonium salt solution to the copper(I) halide solution. The reaction is often accompanied by the evolution of nitrogen gas. After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure complete reaction.

Workup The reaction mixture is then cooled and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with water and brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product is purified by column chromatography or recrystallization.

Conclusion

The synthesis of halogenated indazoles can be achieved through several effective strategies. Direct C-H halogenation offers a straightforward and atom-economical approach, with regioselectivity being the primary challenge, which can often be controlled by the choice of reagents and reaction conditions. Cyclization of halogenated precursors provides excellent control over the position of the halogen, making it a reliable method when specific isomers are required. The Sandmeyer reaction is a valuable tool for introducing halogens in cases where other methods are not applicable, particularly for the conversion of readily available aminoindazoles. The selection of the optimal synthetic route will ultimately depend on the specific target molecule, the availability and cost of starting materials, and the desired scale of the reaction. This guide provides the foundational information for researchers to make an informed decision based on the comparative data and methodologies presented.

Indazole Derivatives as Potent Antiprotozoal Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global burden of protozoal diseases, including leishmaniasis, trypanosomiasis, and malaria, necessitates the urgent development of novel, effective, and safe chemotherapeutic agents. Indazole derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant antiprotozoal activity. This guide provides a comprehensive comparison of the performance of various indazole derivatives against several protozoan parasites, supported by experimental data, detailed methodologies, and mechanistic insights.

Data Presentation: In Vitro Antiprotozoal Activity

The following tables summarize the 50% inhibitory concentration (IC50) values of various indazole derivatives against Leishmania spp., Trypanosoma cruzi, Plasmodium falciparum, and other protozoan parasites. This quantitative data facilitates a direct comparison of the potency of these compounds.

Table 1: Antileishmanial Activity of Indazole Derivatives

Compound/Derivative ClassLeishmania SpeciesIC50 (µM)Reference CompoundIC50 (µM)
3-chloro-6-nitro-1H-indazoleL. infantum4 - 117Glucantime211
L. major38Glucantime185.33
L. tropica76 - 186Glucantime196
3-alkoxy-1-benzyl-5-nitroindazole (NV6)L. amazonensis (amastigotes)0.43Amphotericin BNot specified
L. infantum (amastigotes)3.8Amphotericin BNot specified
L. mexicana (amastigotes)2.2Amphotericin BNot specified
Indazole N-oxidesLeishmania spp.ActiveNot specifiedNot specified

Table 2: Trypanocidal Activity of Indazole Derivatives

Compound/Derivative ClassTrypanosoma cruzi StrainIC50 (µM)Reference CompoundIC50 (µM)
5-nitroindazole (Compound 16)Y strain (epimastigotes)0.49Benznidazole (BZ)>20
Y strain (amastigotes)0.41Benznidazole (BZ)Not specified
5-nitroindazole (Compound 24)Y strain (epimastigotes)5.75Benznidazole (BZ)>20
Y strain (amastigotes)1.17Benznidazole (BZ)Not specified
2-phenyl-2H-indazole derivativesNot specified< 0.050 - 0.740MetronidazoleNot specified
Indazole N-oxidesBrener and Tulahuen strainsActiveNot specifiedNot specified

Table 3: Antiplasmodial and Other Antiprotozoal Activities of Indazole Derivatives

Compound/Derivative ClassProtozoan SpeciesIC50 (µM)Reference CompoundIC50 (µM)
Indole-sulfonamide derivativesPlasmodium falciparum (K1)2.79 - 8.17Not specifiedNot specified
2-phenyl-2H-indazole derivativesEntamoeba histolytica< 0.050MetronidazoleNot specified
Giardia intestinalis< 0.050MetronidazoleNot specified
Trichomonas vaginalis< 0.070MetronidazoleNot specified

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays cited in the evaluation of these antiprotozoal compounds.

In Vitro Antiprotozoal Susceptibility Assay (General Protocol)
  • Parasite Culture : Protozoan parasites (Leishmania promastigotes, T. cruzi epimastigotes, etc.) are cultured in appropriate liquid media supplemented with fetal bovine serum at their optimal growth temperatures (e.g., 26-28°C).

  • Compound Preparation : Indazole derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions, which are then serially diluted in the culture medium to achieve the desired final concentrations. The final DMSO concentration is typically kept below 0.5% to avoid solvent toxicity.

  • Assay Plate Preparation : In a 96-well microtiter plate, the parasite suspension (e.g., 1 x 10^6 parasites/mL) is added to wells containing the different concentrations of the test compounds. Control wells containing parasites with culture medium alone (negative control) and parasites with a reference drug (positive control) are also included.

  • Incubation : The plates are incubated for a specific period (e.g., 48-72 hours) under appropriate conditions.

  • Viability Assessment : Parasite viability is determined using a colorimetric or fluorometric method. A common method is the MTT assay, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, or the resazurin assay, where viable cells reduce the blue dye resazurin to the pink fluorescent resorufin. The absorbance or fluorescence is measured using a microplate reader.

  • IC50 Determination : The 50% inhibitory concentration (IC50), defined as the concentration of a compound that inhibits parasite growth by 50%, is calculated by plotting the percentage of parasite inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay against Macrophages
  • Cell Culture : Murine macrophages (e.g., from peritoneal exudate or a cell line like J774) are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics in a 96-well plate and allowed to adhere.

  • Compound Exposure : The culture medium is replaced with fresh medium containing various concentrations of the indazole derivatives. Control wells with medium alone and a known cytotoxic agent are included.

  • Incubation : The plate is incubated for 24-48 hours at 37°C in a 5% CO2 atmosphere.

  • Viability Assessment : Cell viability is assessed using methods similar to the antiprotozoal assay, such as the MTT or resazurin assay.

  • CC50 Determination : The 50% cytotoxic concentration (CC50), the concentration that reduces cell viability by 50%, is calculated. The selectivity index (SI), determined by the ratio of CC50 to IC50, is used to evaluate the compound's specific toxicity to the parasite versus the host cell.

Trypanothione Reductase (TR) Inhibition Assay
  • Enzyme and Substrates : Recombinant Leishmania or Trypanosoma trypanothione reductase (TR) is used. The substrates are NADPH and trypanothione disulfide (TS2).

  • Reaction Mixture : In a 96-well plate, the reaction mixture is prepared containing a buffer (e.g., HEPES), TR enzyme, and the indazole derivative at various concentrations.

  • Reaction Initiation : The reaction is initiated by adding NADPH and TS2.

  • Measurement : The activity of TR is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH. The measurements are taken at regular intervals using a microplate spectrophotometer.

  • Inhibition Calculation : The percentage of inhibition is calculated by comparing the rate of NADPH oxidation in the presence of the inhibitor to that of the control (without inhibitor). The IC50 value for TR inhibition is then determined.

Mandatory Visualization

Experimental Workflow for Antiprotozoal Drug Discovery

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation A Compound Library (Indazole Derivatives) B Primary Screening (e.g., MTT/Resazurin Assay) A->B C IC50 Determination (Dose-Response Curve) B->C D Cytotoxicity Assay (e.g., Macrophages) C->D E Selectivity Index (SI) Calculation (CC50/IC50) D->E F Enzyme Inhibition Assays (e.g., Trypanothione Reductase) E->F I Animal Model of Infection (e.g., Murine Model) F->I G Reactive Oxygen Species (ROS) Detection Assay G->I H Other Mechanistic Studies H->I J Efficacy Studies (Parasitemia, Survival) I->J K Toxicity Studies J->K L Lead Compound Optimization K->L

Caption: Experimental workflow for the discovery and development of antiprotozoal indazole derivatives.

Signaling Pathway of Trypanothione Reductase Inhibition

A key mechanism of action for many antiprotozoal indazole derivatives is the inhibition of trypanothione reductase (TR), an enzyme essential for the parasite's defense against oxidative stress and absent in the mammalian host.[1]

G TR Trypanothione Reductase (TR) TS2 Trypanothione Disulfide (T[S]2) TR->TS2 Reduces T_SH_2 Reduced Trypanothione (T(SH)2) TR->T_SH_2 Maintains Pool Tryparedoxin Tryparedoxin Peroxidase T_SH_2->Tryparedoxin Reduces ROS Reactive Oxygen Species (ROS) Cell_Damage Oxidative Damage (Lipid peroxidation, DNA damage) ROS->Cell_Damage Tryparedoxin->ROS Detoxifies Parasite_Death Parasite Death Cell_Damage->Parasite_Death Indazole Indazole Derivative Indazole->TR Inhibition

Caption: Inhibition of Trypanothione Reductase by indazole derivatives leads to oxidative stress and parasite death.

References

Safety Operating Guide

Essential Safety and Handling Protocols for 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling 5-Bromo-2-methyl-2H-indazole-3-carbaldehyde, based on general laboratory safety standards and the hazard profile of similar compounds.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Eyes & Face Safety Goggles or Face ShieldMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] A face shield may be required for splash hazards.
Hands Chemical-Resistant GlovesNitrile, neoprene, or butyl rubber gloves are recommended.[3] Glove thickness should be appropriate for the task, and gloves should be changed regularly (e.g., every 30-60 minutes) or immediately if contaminated or damaged.[4]
Body Laboratory Coat or Chemical-Resistant Apron/CoverallsA standard lab coat is the minimum requirement. For larger quantities or increased risk of splashing, chemical-resistant coveralls should be worn.[5]
Respiratory Fume Hood or RespiratorAll handling of the solid compound or solutions should be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[1]
Feet Closed-Toed ShoesShoes should fully cover the feet to protect against spills.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1] Read and understand all available safety information for similar compounds.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]

  • Dispensing: When weighing or transferring the solid material, take care to avoid generating dust.[3]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[3]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a cupful of water to drink. Seek immediate medical attention.[1][2]

Disposal Plan:

All waste materials, including the chemical itself, any contaminated consumables (e.g., gloves, paper towels), and empty containers, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Place waste in a clearly labeled, sealed container.

Experimental Workflow for Safe Handling

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data (Similar Compounds) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Fume Hood & Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon cleanup_dispose Dispose of Hazardous Waste cleanup_decon->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.